Ethene;prop-1-ene
Description
Historical Context of Ethylene (B1197577) and Propylene (B89431) Polymerization
The journey to control the polymerization of ethylene and propylene is a landmark in chemical history. Before the 1950s, the polymerization of α-olefins often resulted in branched polymers with inconsistent molecular weight distributions, which limited their practical applications. libretexts.org A significant breakthrough occurred in 1953 when German chemist Karl Ziegler discovered a catalytic system capable of polymerizing ethylene at atmospheric pressure to produce linear, high-molecular-weight polyethylene (B3416737). libretexts.orgbritannica.comlibretexts.org This was a departure from previous methods that required high pressure and temperature. sciencehistory.org Ziegler's system utilized a combination of a transition metal halide and a main group element alkyl compound. libretexts.org
Inspired by Ziegler's findings, Italian chemist Giulio Natta extended this catalytic method to other olefins, including propylene. britannica.comsciencehistory.org In 1954, Natta successfully produced stereoregular polypropylene (B1209903), a crystalline material with a highly ordered molecular structure. sciencehistory.orgwikipedia.org This was a pivotal achievement, as controlling the stereochemistry of polymers was a long-sought goal. sciencehistory.org The catalysts developed by Ziegler and Natta, now famously known as Ziegler-Natta catalysts, enabled the synthesis of polymers with high linearity and stereoselectivity. libretexts.orgwikipedia.org These catalysts typically consist of a transition metal compound (from Group IV, such as titanium, zirconium, or hafnium) and an organoaluminum compound as a co-catalyst. libretexts.org
The profound impact of their work was recognized in 1963 when Karl Ziegler and Giulio Natta were jointly awarded the Nobel Prize in Chemistry for their discoveries in the field of the chemistry and technology of high polymers. sciencehistory.orgwikipedia.orgnobelprize.org Their discoveries paved the way for new and highly useful industrial processes, leading to the large-scale production of plastics like high-density polyethylene and polypropylene. sciencehistory.orgwikipedia.org The commercial manufacture of various polyolefins using Ziegler-Natta catalysts has been ongoing since 1956, and by 2010, the global production volume of plastics, elastomers, and rubbers from alkenes with these catalysts exceeded 100 million tonnes. wikipedia.org
Key Milestones in Ethylene and Propylene Polymerization:
| Year | Scientist(s) | Key Discovery/Achievement |
| 1953 | Karl Ziegler | Discovered a catalytic system for polymerizing ethylene into linear, high-molecular-weight polyethylene at atmospheric pressure. libretexts.orglibretexts.org |
| 1954 | Giulio Natta | Successfully polymerized propylene to produce stereoregular polypropylene using Ziegler's catalyst system. sciencehistory.org |
| 1956 | - | Commercial manufacturing of polyolefins using Ziegler-Natta catalysts began. wikipedia.org |
| 1963 | Karl Ziegler and Giulio Natta | Jointly awarded the Nobel Prize in Chemistry for their work on polymers. sciencehistory.orgwikipedia.orgnobelprize.org |
Significance of Ethylene-Propylene Copolymers (EPCs) and Ethylene-Propylene-Diene Monomers (EPDM) in Polymer Science
The ability to copolymerize ethylene and propylene opened up a new frontier in polymer science, leading to the creation of materials that combine the desirable properties of both polyethylene and polypropylene. Ethylene-propylene copolymers (EPCs) and ethylene-propylene-diene monomers (EPDM) are two of the most important classes of synthetic elastomers, valued for their versatility and performance.
The significance of these copolymers lies in their tunable properties. By varying the ratio of ethylene to propylene in the polymer chain, chemists can precisely control the material's crystallinity, and therefore its physical and mechanical properties. Higher ethylene content generally leads to a more crystalline, rigid material, while a higher propylene content results in a more amorphous, flexible, and rubbery polymer. This ability to tailor the microstructure allows for the production of a wide range of materials, from tough, impact-resistant plastics to soft, elastic rubbers.
EPDM represents a further advancement, where a small amount of a non-conjugated diene monomer is incorporated into the ethylene-propylene backbone. This diene introduces unsaturated sites in the polymer chain, which allows for vulcanization (or cross-linking) with sulfur-based systems. This cross-linking process creates a stable, three-dimensional network structure, significantly enhancing the material's elasticity, strength, and resistance to heat, weathering, and chemicals. The choice of the diene monomer also influences the curing rate and the final properties of the EPDM rubber.
The development of these copolymers has had a profound impact on numerous industries. Their excellent resistance to ozone, UV light, and weathering makes them ideal for outdoor applications such as roofing membranes, automotive seals, and hoses. Their good electrical insulation properties are utilized in wire and cable coatings. The ability to absorb significant amounts of fillers and oils while maintaining good physical properties also makes them economically attractive for a wide range of applications.
Classification and Nomenclature of Ethylene-Propylene Based Polymers
The classification of ethylene-propylene based polymers is primarily based on their composition and the presence or absence of a diene monomer, which dictates their curing capabilities.
Ethylene-Propylene Rubber (EPR) refers to a copolymer of ethylene and propylene. These are saturated polymers, meaning they lack double bonds in their main chain. Consequently, they cannot be cured or vulcanized using conventional sulfur-based methods. Instead, EPR is typically cured using peroxides. The properties of EPR can vary significantly depending on the ethylene/propylene ratio.
General Properties of Ethylene-Propylene Rubber (EPR):
| Property | Description |
| Composition | Copolymer of ethylene and propylene. |
| Saturation | Saturated polymer backbone (no double bonds). |
| Curing Method | Typically cured with peroxides. |
| Key Characteristics | Excellent resistance to heat, ozone, and weathering. Good electrical insulation properties. |
| Ethylene Content | Higher ethylene content increases crystallinity and hardness. |
| Propylene Content | Higher propylene content increases amorphous nature and flexibility. |
Ethylene-Propylene-Diene Monomer (EPDM) is a terpolymer, meaning it is composed of three different monomers: ethylene, propylene, and a small amount of a non-conjugated diene. The introduction of the diene monomer creates sites of unsaturation on a side chain, which allows for conventional sulfur vulcanization. This curing process forms a cross-linked network, imparting superior elasticity and durability to the material. The specific type of diene used can also be varied to control the curing characteristics.
General Properties of Ethylene-Propylene-Diene Monomer (EPDM):
| Property | Description |
| Composition | Terpolymer of ethylene, propylene, and a non-conjugated diene. |
| Saturation | Saturated polymer backbone with unsaturated side chains from the diene. |
| Curing Method | Can be cured with sulfur and accelerators due to the diene component. |
| Key Characteristics | Excellent resistance to heat, ozone, UV radiation, and weathering. Good flexibility at low temperatures. Good electrical insulation properties. |
| Diene Content | Typically low (a few percent), sufficient to allow for vulcanization without compromising the stability of the polymer backbone. |
Structure
2D Structure
Properties
IUPAC Name |
ethene;prop-1-ene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2 | |
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InChI Key |
HQQADJVZYDDRJT-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C.C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
115404-65-4, 725713-40-6, 106974-59-8, 56453-76-0, 68891-61-2, 69191-21-5, 9010-79-1, 106565-43-9, 725228-36-4, 106974-58-7, 29160-11-0, 811868-21-0 | |
| Record name | Isotactic ethylene-propylene block copolymer | |
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| Record name | 1-Propene, polymer with ethene, diblock | |
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| Record name | 1-Propene, polymer with ethene, alternating | |
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| Record name | Isotactic ethylene-propylene copolymer | |
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| Record name | 1-Propene, polymer with ethene, oxidized | |
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| Record name | 1-Propene, homopolymer, mixt. with ethene homopolymer | |
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| Record name | Ethylene-propylene copolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-79-1 | |
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| Record name | Ethylene-propylene block copolymer | |
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| Record name | 1-Propene, polymer with ethene, triblock | |
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| Record name | 1-Propene, polymer with ethene, graft | |
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| Record name | Syndiotactic ethylene-propylene copolymer | |
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| Record name | 1-Propene, polymer with ethene, isotactic, diblock | |
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DSSTOX Substance ID |
DTXSID00905844 | |
| Record name | Ethene--prop-1-ene (1/1) | |
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Molecular Weight |
70.13 g/mol | |
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Physical Description |
Liquid; Other Solid; Water or Solvent Wet Solid, White wax-like powder; [Honeywell MSDS] | |
| Record name | 1-Propene, polymer with ethene | |
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| Record name | Ethylene propylene copolymer | |
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CAS No. |
9010-79-1, 68891-61-2, 100919-53-7 | |
| Record name | Ethene, polymer with 1-propene | |
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| Record name | 1-Propene, polymer with ethene, oxidized | |
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| Record name | 1-Propene, polymer with ethene | |
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Polymerization Mechanisms and Kinetics of Ethylene and Propylene
Fundamental Principles of Olefin Polymerization
Olefin polymerization is a chemical process where small olefin molecules, such as ethylene (B1197577) and propylene (B89431), are linked to form long-chain polymers. fiveable.me This process generally occurs through coordination polymerization, where the monomer coordinates to a catalyst's active site before being inserted into the growing chain. fiveable.mefiveable.me The mechanism, often described by the Cossee-Arlman model, involves the coordination of the olefin monomer to a transition metal center, which is followed by its insertion into a metal-alkyl bond. numberanalytics.com Coordination chemistry is fundamental to this process, as the environment around the transition metal influences the catalyst's activity, selectivity, and stereospecificity. numberanalytics.com
Named after Karl Ziegler and Giulio Natta, Ziegler-Natta catalysts are used extensively in the synthesis of polymers from 1-alkenes (alpha-olefins). wikipedia.org These catalysts, for which Ziegler and Natta were awarded the Nobel Prize in Chemistry in 1963, facilitate the production of stereoregular polymers. wikipedia.orgresearchgate.net There are two main classes of Ziegler-Natta catalysts: heterogeneous supported catalysts and soluble homogeneous catalysts. wikipedia.org Typically, "Ziegler catalysts" refer to titanium-based systems for ethylene conversions, while "Ziegler-Natta catalysts" are used for propylene conversions. wikipedia.org These catalysts generally consist of a transition metal compound from Group IV, such as titanium, and an organoaluminum co-catalyst. libretexts.org
The dominant catalysts in the polyolefin industry are heterogeneous Ziegler-Natta catalysts. wikipedia.org These systems are typically composed of titanium compounds, such as titanium tetrachloride (TiCl4), supported on a high-surface-area material like magnesium chloride (MgCl2). rsc.orgpnas.org They are used in conjunction with a cocatalyst, most commonly an organoaluminum compound like triethylaluminium (Al(C2H5)3). wikipedia.orgscienomics.com
The use of a support material like MgCl2 has been a significant advancement, greatly improving the efficiency of polyolefin production. scienomics.com These supported catalysts are crucial for producing high-density polyethylene (B3416737) (HDPE) and highly crystalline isotactic polypropylene (B1209903). wikipedia.orglibretexts.org Heterogeneous catalysts often possess multiple types of active sites, which results in polymers with a broad molecular weight distribution. mdpi.comscispace.com
Table 1: Components of a Typical Heterogeneous Ziegler-Natta Catalyst System
| Component | Example | Function |
| Catalyst Precursor | Titanium tetrachloride (TiCl4) | Provides the active transition metal center. scienomics.com |
| Support | Magnesium chloride (MgCl2) | Increases catalyst activity and surface area. rsc.orgscienomics.com |
| Cocatalyst | Triethylaluminium (Al(C2H5)3) | Activates the catalyst precursor. wikipedia.orglibretexts.org |
| Internal/External Donor | Esters, Diethers | Improves stereoselectivity and controls active site formation. rsc.orgwikipedia.org |
This table provides an overview of the key components in heterogeneous Ziegler-Natta catalyst systems used for ethylene and propylene polymerization.
The activity and stereoselectivity of Ziegler-Natta catalysts are critical factors that determine the properties of the resulting polymer. Catalyst activity can be influenced by various factors, including the presence of poisons like methanol (B129727) or acetone, which can reduce the number of active sites. researchgate.net Hydrogen is often used as a chain transfer agent to control the molecular weight of the polymer. researchgate.net
Stereoselectivity, the ability to control the spatial arrangement (tacticity) of the polymer chain, is a key feature of Ziegler-Natta catalysis, particularly for propylene polymerization. fiveable.me The addition of organic modifiers, known as electron donors (e.g., esters or diethers), can significantly enhance the isospecificity of the catalyst, leading to highly crystalline isotactic polypropylene. wikipedia.orgscispace.com These donors react with catalyst components to transform aspecific centers into isospecific ones. scispace.com Different active sites on a single catalyst can produce polymers with varying stereoregularity and molecular weights. scispace.com The resulting tacticity (isotactic, syndiotactic, or atactic) dramatically affects the polymer's physical properties; for instance, atactic polypropylene is a soft, amorphous material, whereas isotactic polypropylene is a high-melting, crystalline solid. libretexts.org
Table 2: Influence of Electron Donors on Propylene Polymerization with Ziegler-Natta Catalysts
| Electron Donor | Effect on Polymer Properties | Reference |
| Diisopropyldimethoxysilane (P-donor) | Lower polydispersity index (PDI), higher propylene content in copolymers. | scispace.com |
| Dicyclopentyldimethoxysilane (D-donor) | Higher isospecificity, higher ethylene content in copolymers. | scispace.com |
This interactive table summarizes the differential effects of two types of external electron donors on the properties of polymers synthesized using a fourth-generation Ziegler-Natta catalyst.
Metallocene catalysts represent a newer generation of catalysts for olefin polymerization that offer more precise control over polymer architecture compared to traditional Ziegler-Natta systems. researchgate.netbehinpolymerco.com These are typically homogeneous catalysts based on complexes of Group 4 metals like zirconium or titanium, containing cyclopentadienyl (B1206354) (Cp) ligands or their derivatives. wikipedia.org They are usually activated by a cocatalyst called methylaluminoxane (B55162) (MAO). wikipedia.orgmdpi.com The development of metallocene catalysts has enabled the synthesis of polymers with highly defined microstructures, tacticities, and distributions of comonomers. mdpi.com
A key advantage of metallocene catalysts is that they function as single-site catalysts. mdpi.com Unlike the multi-site nature of heterogeneous Ziegler-Natta catalysts, metallocenes possess well-defined, uniform active sites. behinpolymerco.com This uniformity allows for precise control over the polymerization process, leading to the production of polymers with narrow molecular weight distributions (MWD) and uniform chemical composition. mdpi.comresearchgate.net This level of control makes it possible to tailor polymer properties for specific applications, such as producing linear low-density polyethylene (LLDPE) with superior mechanical properties. behinpolymerco.com The immobilization of these single-site catalysts onto solid supports is a critical step for their industrial application, as it helps control polymer morphology and reduces the amount of expensive cocatalyst needed. researchgate.net
The structure of the metallocene complex itself has a profound influence on the polymerization process and the final polymer properties. acs.org By varying the ligand framework—such as using unbridged or bridged cyclopentadienyl, indenyl, or fluorenyl ligands—the catalytic performance can be significantly altered. acs.org
Bridged metallocene complexes, often referred to as "ansa-metallocenes," have shown better comonomer incorporation in ethylene/α-olefin copolymerization compared to their unbridged counterparts. nih.gov The steric hindrance and electronic properties of the ligands affect catalyst activity, stereospecificity, and the molecular weight of the resulting polymer. acs.orgresearchgate.net For example, the steric hindrance of a catalyst can suppress chain transfer reactions, leading to higher molecular weight polymers, and can also influence the regioregularity and isotacticity of polypropylene. researchgate.net The symmetry of the metallocene complex is crucial for determining the stereochemistry of polypropylene, with different symmetries leading to isotactic or syndiotactic polymers. acs.org
Table 3: Effect of Metallocene Structure on Polymerization Outcomes
| Metallocene Structural Feature | Influence on Polymerization | Example Catalyst Type |
| Bridged Ligands (ansa-metallocenes) | Enhanced comonomer incorporation, control of stereospecificity. nih.gov | rac-Me2Si(2-Methyl-4-Aryl-Indenyl)2ZrCl2 acs.org |
| Unbridged Ligands | Can be excellent for ethylene polymerization but may produce atactic polypropylene. acs.org | (Fluorenyl)(cyclopentadienyl) metallocene dichloride acs.org |
| Ligand Substituents | Affects catalyst activity, molecular weight, and can hinder deactivation pathways. acs.org | Methyl substituents on fluorenyl ligands. acs.org |
This interactive table illustrates how different structural aspects of metallocene catalysts impact the polymerization of ethylene and propylene.
Metallocene Catalysis in Ethylene-Propylene Polymerization
Active Center Fraction ([C*]/[Zr]) and its Variation
The efficiency of a metallocene catalyst is not solely determined by its intrinsic activity but also by the fraction of metal centers that are active for polymerization, known as the active center fraction ([C*]/[Zr] for zirconium-based catalysts). This value is often significantly less than 100% and can vary dramatically depending on the monomer, catalyst structure, and reaction conditions.
Studies comparing ethylene and propylene polymerization often reveal stark differences in the active center fraction. For instance, with certain Ziegler-Natta catalysts, the active center concentration ([C]) is notably lower in ethylene polymerization (<0.6% [C]/[Ti]) compared to propylene polymerization (1.5%–4.9% [C*]/[Ti]). nih.gov This discrepancy is attributed to differences in how efficiently the nascent polymer fragments the catalyst support, which is a crucial step for exposing active sites. nih.gov
In homogeneous metallocene systems, the type of alkylaluminum cocatalyst and the monomer itself also influence the active center fraction. Research using ansa-zirconocene catalysts activated with borate (B1201080) and alkylaluminums (triethylaluminium - TEA or triisobutylaluminium - TIBA) showed that for the same catalyst, the active center fraction is considerably higher in ethylene polymerization than in propylene polymerization. mdpi.com For one specific metallocene (rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2), the [C*]/[Zr] was over 60% for ethylene but did not exceed 44% for propylene. mdpi.com This suggests that even in a soluble system, the nature of the monomer plays a key role in either activating or maintaining the catalytic species. mdpi.com
Furthermore, the active center fraction is not static; it can change over the course of the polymerization. In some systems, the fraction of active centers increases initially before reaching a steady state or declining due to deactivation processes. researchgate.netresearchgate.net
Table 1: Comparison of Active Center Fractions in Ethylene vs. Propylene Polymerization
| Catalyst System | Monomer | Active Center Fraction ([C*]/[Metal]) | Reference |
| MgCl2-supported Z-N | Ethylene | <0.6% | nih.gov |
| MgCl2-supported Z-N | Propylene | 1.5%–4.9% | nih.gov |
| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2/Borate | Ethylene | >60% | mdpi.com |
| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2/Borate | Propylene | <44% | mdpi.com |
| rac-Et(Ind)2ZrCl2/Borate | Ethylene | 45–57% | mdpi.com |
| rac-Et(Ind)2ZrCl2/Borate | Propylene | <26% | mdpi.com |
Stereoblock Ethylene/Propylene Copolymers via Metallocene Catalysts
The development of metallocene catalysts has enabled the synthesis of polymers with precisely controlled microstructures, including stereoblock copolymers. nih.gov These materials consist of alternating stereoregular (e.g., isotactic or syndiotactic) and irregular (atactic) segments within the same polymer chain. While much of the research has focused on stereoblock polypropylene, the underlying principles are applicable to ethylene/propylene copolymers.
The synthesis of stereoblock polymers is often achieved using "oscillating" catalysts. These are metallocene complexes that can exist in equilibrium between different coordination geometries, each imparting a different level of stereocontrol. For example, a catalyst might switch between a chiral form that produces isotactic sequences and an achiral form that generates atactic sequences. acs.org One such catalyst, [1-methyl-1-naphthylethyl-2-inden-1-yl]zirconium(IV) trichloride, produces stereoblock polypropylene by isomerizing between coordinated (chiral, isospecific) and uncoordinated (achiral, aspecific) states of its naphthyl ligand. acs.org The length of the isotactic blocks in the resulting polymer is dependent on the polymerization temperature, which influences the rate of catalyst isomerization. acs.org
Applying this concept to ethylene-propylene copolymerization, a catalyst could potentially create blocks of isotactic polypropylene interspersed with random ethylene-propylene sequences. The ability of certain metallocenes to mediate living polymerization, where termination and chain transfer are suppressed, further allows for the deliberate synthesis of block copolymers by sequential monomer addition. acs.org This has been demonstrated in the formation of ethylene and propylene-based block copolymers. nih.gov
Post-Metallocene Catalysis
Following the intensive development of metallocene catalysts, the field expanded to include a diverse range of non-cyclopentadienyl, single-site catalysts, collectively known as "post-metallocene" catalysts. d-nb.infowikipedia.org These systems often feature chelating ligands with heteroatoms like nitrogen and oxygen. researchgate.net A key goal in this area is to replicate the high activity and single-site characteristics of metallocenes while accessing new polymer architectures and potentially improving performance under industrial conditions. d-nb.inforesearchgate.net
Prominent examples of post-metallocene catalysts include:
Pyridyl-amido based catalysts : These early metal (e.g., hafnium, zirconium) complexes are used in high-temperature solution processes to produce isotactic polypropylene and olefin multiblock copolymers via chain-shuttling polymerization. acs.org
α-diimine ligand systems : Late transition metal complexes, particularly those with bulky α-diimine ligands (e.g., nickel, palladium), are notable. wikipedia.org DuPont's Versipol® catalysts, for example, can homopolymerize ethylene into a range of materials from high-density polyethylene to hyperbranched oils through a "chain-walking" mechanism. chemeurope.com
Pyridine-bis(imine) iron complexes : These tridentate ligand systems have proven to be remarkably active for ethylene polymerization, producing very linear polyethylene. chemeurope.com
Salicylaldiminato catalysts : Zirconium complexes with these ligands demonstrate extremely high activity for ethylene polymerization. chemeurope.com
Despite intensive research, the commercialization of post-metallocene catalysts has been selective, as they must compete with well-established and robust Ziegler-Natta and metallocene technologies. chemeurope.com
Other Emerging Catalytic Systems
Research continues to push the boundaries of olefin polymerization, leading to novel catalytic systems beyond the metallocene and post-metallocene classifications.
One emerging area involves the use of new types of activators. For instance, isobutylaluminum aryloxides have been shown to be effective activators for dimethyl bis-indenyl metallocene complexes in the production of ethylene/propylene copolymers and terpolymers. mdpi.com The structure of the aryloxide activator can influence the catalytic properties and the final polymer characteristics. mdpi.com
Another innovative approach is the use of Metal-Organic Frameworks (MOFs) as catalyst supports. nih.gov By immobilizing zirconocene (B1252598) complexes within the porous structure of MOFs like MOF-5 or ZIF-8, researchers can create supported catalysts with good activity. The properties of the resulting polyethylene, including achieving ultrahigh molecular weight, can be tuned by altering the pore size and chemical functionality of the MOF support. nih.gov
Cascade catalysis presents another frontier, where multiple catalytic reactions are combined in a single process. One study explored the direct conversion of ethylene to propylene (ETP) in a one-pot system using two different catalysts. Ethylene is first dimerized to 2-butene (B3427860) over a Ni-AlKIT-6 catalyst, which then reacts with remaining ethylene via metathesis over a ReOx/Al2O3 catalyst to yield propylene. acs.org
Reaction Kinetics of Ethylene and Propylene Polymerization
The kinetics of polymerization, including the rate of reaction over time and the mechanisms of chain termination, are fundamental to controlling polymer production and properties.
Time-Dependent Variations in Polymerization Rate
The rate of polymerization (Rp) for both ethylene and propylene is typically not constant throughout the reaction. For heterogeneous Ziegler-Natta catalysts, the polymerization rate often shows an initial acceleration period, followed by a period of steady activity, and finally a decay period. nih.gov However, the specific kinetic profile can differ significantly between the two monomers.
In a comparative study using the same MgCl2-supported Ziegler-Natta catalyst, ethylene polymerization exhibited a rapid decay in rate after an initial 3-minute rise, whereas propylene polymerization showed a much more stable rate over time. nih.gov The activity for ethylene polymerization was also found to be about 75% lower than that for propylene. nih.gov This behavior is often linked to the physical processes of catalyst fragmentation and monomer diffusion through the growing polymer particle. nih.govresearchgate.net
For homogeneous metallocene systems, the polymerization rate can also show a steep decline with time. This is particularly true for the apparent propagation rate constant (kp), which can decrease rapidly in the initial stages of the reaction. researchgate.net This decay is often attributed to diffusion limitations imposed by the growing polymer chains around the catalytic center. researchgate.net The rate of decay can be different for ethylene and propylene, reflecting their different diffusion characteristics and intrinsic reactivities.
Chain Transfer Reactions and Termination Mechanisms
Chain transfer and termination are non-propagation reactions that stop the growth of a polymer chain and are critical in determining the final molecular weight of the polymer. wikipedia.org A chain transfer reaction deactivates a growing chain but initiates a new one, while a termination reaction deactivates the active center. wikipedia.orgyoutube.com
Key chain transfer mechanisms in ethylene and propylene polymerization include:
Chain Transfer to Monomer : An active polymer chain can transfer a hydrogen atom to a monomer molecule. This terminates the existing chain and creates a new radical on the monomer, which can then initiate a new chain. wikipedia.orgopen.edu
Chain Transfer to Alkylaluminum : This is a dominant chain termination pathway in many metallocene/aluminoxane systems. mdpi.comnih.gov The growing polymer chain is transferred to the aluminum co-catalyst (e.g., TEA, TIBA, or MAO), resulting in a polymer with a saturated end group and a re-activated catalytic center. nih.gov The rate of this reaction can be influenced by the steric bulk of the alkylaluminum. conicet.gov.ar
β-Hydride Elimination : This is an intramolecular chain transfer process where a β-hydrogen atom on the growing polymer chain is transferred to the metal center, eliminating the polymer with a vinyl end group and forming a metal-hydride species. nih.govacs.org This metal-hydride can then react with another monomer to start a new chain.
In radical polymerization, termination often occurs when two growing radical chains combine (coupling) or when one abstracts a hydrogen from the other (disproportionation). open.edu In coordination polymerization, true bimolecular termination is less common, and chain transfer reactions are the primary means of controlling molecular weight. utwente.nl
Influence of Reaction Conditions on Kinetics
Temperature:
The effect of polymerization temperature on the kinetics of ethylene and propylene polymerization is complex. Generally, an increase in temperature can lead to a higher rate of polymerization. For instance, in propylene polymerization using a specific catalyst system, the maximum catalyst activity was observed at 40°C. researchgate.net However, at higher temperatures, the solubility of the propylene monomer may decrease, which can, in turn, reduce the catalyst activity. researchgate.net In some cases, a higher polymerization temperature (e.g., 60°C) has resulted in higher activity and propagation rate constants (kp). researchgate.net
For ethylene polymerization, the influence of temperature on the reaction rate may not be as significant within certain pressure ranges. researchgate.net However, temperature does have a notable impact on the properties of the resulting polymer. For example, ethylene propylene rubber (EPR) maintains its flexibility at low temperatures, down to approximately -50°C, due to its low glass transition temperature. youtube.com As the temperature increases, EPR can maintain its mechanical strength up to 130-160°C, depending on the curing method. youtube.com Beyond these temperatures, thermal degradation can occur. youtube.com In ethylene/1-hexene (B165129) copolymerization, raising the temperature from 0°C to 50°C significantly lowered the copolymer's molecular weight, while the homopolymer's molecular weight was only slightly affected. nih.gov
Pressure:
Monomer pressure is another critical factor influencing polymerization kinetics. An increase in monomer pressure generally leads to a higher concentration of the monomer at the catalyst's active sites, which in turn increases the rate of polymerization. xpublication.com This has been observed in ethylene polymerization, where increasing the monomer pressure sharply increased catalyst productivity. xpublication.com The rate of polymerization has been reported to be first-order with respect to ethylene concentration for Ziegler-Natta catalysts. xpublication.com
Higher monomer pressure can also affect the molecular weight of the resulting polymer. An increase in ethylene pressure from 0.1 to 0.4 MPa led to an increase in the polymer's molecular weight. xpublication.com However, further increases in pressure may not have a significant effect on the molecular weight. xpublication.com In some instances, an increase in polymerization pressure can lead to a decrease in the molecular weight distribution (MWD) of the polymer. xpublication.com
Catalyst Concentration and Composition:
The concentration and type of catalyst and cocatalyst play a crucial role in polymerization kinetics. The ratio of cocatalyst to catalyst, such as the Al/Ti molar ratio in Ziegler-Natta systems, is a sensitive parameter. uni-pannon.hu The cocatalyst serves to activate the primary catalyst and also to scavenge impurities. uni-pannon.hu Increasing the molar ratio of cocatalyst (like modified methylaluminoxane, MMAO) to the catalyst can significantly enhance the activity but may reduce the molecular weight of the polymer. researchgate.net
The type of cocatalyst used can also have a profound effect. For instance, in ethylene and propylene polymerizations with metallocene catalysts, different alkylaluminum cocatalysts (such as triethylaluminium - TEA and triisobutylaluminium - TIBA) can lead to different activities and polymer properties. mdpi.com These differences are attributed to their varying alkylation, reduction, and chain transfer characteristics. mdpi.com
The following table summarizes the general influence of reaction conditions on polymerization kinetics:
| Reaction Condition | Effect on Polymerization Rate | Effect on Molecular Weight |
| Temperature | Generally increases, but can decrease at very high temperatures due to reduced monomer solubility. researchgate.net | Generally decreases with increasing temperature. nih.gov |
| Pressure | Generally increases with increasing monomer pressure. xpublication.com | Generally increases with increasing pressure, up to a certain point. xpublication.com |
| Catalyst/Cocatalyst Concentration | Activity generally increases with higher cocatalyst to catalyst ratios. researchgate.net | Can decrease with higher cocatalyst to catalyst ratios. researchgate.net |
Stereoregularity and Microstructure Control in Polymerization
The arrangement of monomer units within a polymer chain, known as stereoregularity and microstructure, is a critical factor that determines the physical and mechanical properties of the resulting polymer. In the polymerization of propylene and the copolymerization of ethylene and propylene, controlling this arrangement is key to producing materials with desired characteristics, from elastomers to thermoplastics.
Isotactic, Syndiotactic, and Atactic Sequences
In the polymerization of propylene, the methyl groups on the polymer backbone can be arranged in different spatial orientations, leading to different stereochemical structures. researchgate.net
Isotactic Polypropylene (iPP): All methyl groups are located on the same side of the polymer chain. This regular structure allows the polymer chains to pack closely together, resulting in a highly crystalline material with high tensile strength and stiffness.
Syndiotactic Polypropylene (sPP): The methyl groups alternate regularly from one side of the polymer chain to the other. This structure also has a high degree of regularity and can lead to crystalline materials, though often with different properties than iPP.
Atactic Polypropylene (aPP): The methyl groups are arranged randomly on either side of the polymer chain. This lack of order prevents the chains from packing efficiently, resulting in an amorphous, rubbery material with low crystallinity and strength.
The type of catalyst used is a primary factor in determining the stereoregularity of polypropylene. Ziegler-Natta and metallocene catalysts can be designed to produce highly isotactic or syndiotactic polymers.
Monomer Sequence Distribution
In ethylene-propylene copolymers, the arrangement of the ethylene (E) and propylene (P) monomer units along the polymer chain is referred to as the monomer sequence distribution. This distribution significantly impacts the copolymer's properties.
Random Copolymers: Ethylene and propylene units are distributed randomly along the chain. These copolymers are typically amorphous and elastomeric, as the irregular structure prevents crystallization.
Alternating Copolymers: Ethylene and propylene units alternate in a regular E-P-E-P pattern. This can lead to specific properties depending on the regularity of the alternation.
Block Copolymers: The polymer chain consists of long sequences (blocks) of one monomer followed by long sequences of the other (e.g., E-E-E-...-P-P-P-...). These materials can exhibit properties of both polyethylene and polypropylene and can act as thermoplastic elastomers.
The monomer sequence distribution is influenced by the relative reactivity of the monomers and the type of catalyst system used. For example, copolymerization of ethylene and 1-hexene at 0°C with a specific unbridged zirconocene catalyst resulted in a random sequence distribution, while at 50°C, a blocky sequence distribution was observed. nih.gov
Factors Influencing Stereoregularity
Several factors can be manipulated to control the stereoregularity and microstructure of polymers during polymerization.
Catalyst Type: The design of the catalyst is the most critical factor.
Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts, often supported on magnesium chloride, can produce highly isotactic polypropylene. The addition of internal and external electron donors is crucial for controlling the stereospecificity.
Metallocene Catalysts: These are homogeneous catalysts that offer precise control over the polymer's microstructure. The symmetry and steric environment of the metallocene ligand determine the stereochemistry of the resulting polymer. For instance, C2-symmetric metallocenes typically produce isotactic polypropylene, while Cs-symmetric metallocenes can produce syndiotactic polypropylene. Unbridged metallocenes have also been shown to influence comonomer incorporation and sequence distribution. nih.gov
Temperature: Polymerization temperature can influence stereoregularity. In some Ziegler-Natta systems for propylene polymerization, an increase in temperature can lead to a decrease in the isotactic index (I.I.) of the resulting polypropylene. researchgate.net This is sometimes attributed to the increased extraction of the internal donor from the catalyst by the cocatalyst at higher temperatures. researchgate.net
Monomer Concentration and Type: The concentration of the monomers and the presence of comonomers can affect the microstructure. In ethylene/α-olefin copolymerization, the concentration of the α-olefin in the feed will directly impact its incorporation into the polymer chain. The type of α-olefin can also influence the polymerization kinetics and the properties of the resulting copolymer.
The following table provides a summary of factors influencing stereoregularity:
| Factor | Influence on Stereoregularity and Microstructure |
| Catalyst Type | Primary determinant of tacticity (isotactic, syndiotactic, atactic) and monomer sequence distribution. nih.gov |
| Temperature | Can affect the degree of stereocontrol, with higher temperatures sometimes leading to lower isotacticity. researchgate.net |
| Monomer Feed Composition | The ratio of monomers in the feed influences the composition and sequence distribution of copolymers. |
| Cocatalyst/Electron Donors | Crucial for activating the catalyst and controlling stereospecificity in Ziegler-Natta systems. |
Advanced Synthesis Methodologies
In-situ Polymerization Techniques
In-situ polymerization, in the context of ethene and prop-1-ene (B156429), primarily refers to the direct copolymerization of these monomers, often with the inclusion of other comonomers, using advanced catalyst systems. This approach allows for the creation of copolymers with tailored microstructures and properties directly within the reactor. The development of late-transition-metal catalysts, particularly those based on nickel and palladium, has been a significant area of research. These catalysts exhibit a higher tolerance to polar functional groups compared to traditional Ziegler-Natta or metallocene catalysts. nih.gov
The use of sophisticated instrumentation for in-situ and operando molecular characterization studies is crucial for advancing the understanding and development of these catalytic processes. lehigh.edu This allows researchers to study the catalyst's behavior and the polymerization reaction in real-time, leading to the design of more efficient and selective catalysts.
Copolymerization with Polar Monomers
The copolymerization of ethene and prop-1-ene with polar monomers is a key area of research aimed at producing functionalized polyolefins with improved properties such as adhesion, dyeability, printability, and compatibility with other materials. mdpi.commdpi.com The incorporation of even a small percentage of polar monomers can significantly enhance the performance of the resulting polymer. mdpi.commdpi.com
Late-transition-metal catalysts, especially nickel and palladium complexes, are effective for this purpose due to their lower Lewis acidity and electrophilicity, which makes them more tolerant to the polar functional groups that would typically deactivate earlier transition metal catalysts. nih.gov Research has focused on designing various ligand structures for these catalysts to fine-tune the copolymerization process, affecting catalytic activity, polymer molecular weight, and the rate of polar monomer incorporation. nih.govmdpi.com
Recent advancements have seen the development of nickel catalysts with different ligand types, such as α-diimine, salicylaldimine/ketoiminato, phosphino-phenolate, and phosphine-sulfonate, each influencing the catalyst's performance in unique ways. mdpi.comresearchgate.net For instance, some phosphine-phenolate Ni catalysts, when supported, can copolymerize ethylene (B1197577) with a variety of polar monomers in slurry and gas phase processes. mdpi.com The table below summarizes the performance of select nickel catalysts in the copolymerization of ethylene with polar monomers.
| Catalyst Type | Polar Monomer | Activity (g mol⁻¹ h⁻¹) | Incorporation (mol%) | Molecular Weight (Mₙ, kg/mol ) |
| Methylene-bridged BPMO Nickel | Acetoxy Acrylate (AAc) | 2.4 × 10³ | 0.51 | - |
| Imine-bridged bisphosphine-monoxide Nickel | Methyl Acrylate (MA) | - | 2.1–3.7 | 3.9–9.9 |
| Anilinonaphthoquinone-ligated Palladium | Methyl Acrylate (MA) | up to 55,000 | 3.54 | - |
| Anilinonaphthoquinone-ligated Palladium | 5-norbornen-2-yl acetate (B1210297) (NBAC) | up to 356,000 | 36.1–81.1 | - |
Data sourced from multiple research findings. mdpi.commdpi.comresearchgate.net
Alternative Monomer Feedstocks and Processes
The petrochemical industry is actively exploring alternative feedstocks and processes for the production of ethene and prop-1-ene to reduce reliance on traditional crude oil-based naphtha and to improve economic competitiveness.
Shale gas, rich in natural gas liquids (NGLs) like ethane (B1197151) and propane (B168953), has become a significant feedstock for ethene and prop-1-ene production, particularly in the United States. aidic.itnsf.govhosemaster.com The primary method for converting these alkanes to alkenes is steam cracking. aidic.ithosemaster.comwikipedia.org This process involves heating the hydrocarbons with steam to high temperatures (around 850°C) to break them down into smaller, unsaturated molecules. hosemaster.comwikipedia.org
Naphtha, derived from crude oil, remains a predominant feedstock for ethene and prop-1-ene globally. hosemaster.comulisboa.ptoilngasprocess.com Steam cracking of naphtha produces a broader range of products, including a significant amount of prop-1-ene and aromatics, compared to the cracking of ethane. wikipedia.orgulisboa.pt The choice between shale gas and naphtha as a feedstock depends on regional availability and pricing. aidic.ithosemaster.com
The table below provides a typical yield comparison for the steam cracking of different feedstocks.
| Feedstock | Ethene Yield (wt%) | Prop-1-ene Yield (wt%) |
| Ethane | High | Low |
| Propane | Moderate | Moderate |
| Naphtha | 25 - 35 | 14 - 18 |
Data compiled from various industry sources. ulisboa.ptscribd.com
The Methanol-to-Olefins (MTO) process is a commercially established technology that provides an alternative route to ethene and prop-1-ene from non-petroleum sources like natural gas, coal, or biomass, via methanol (B129727). acs.orghoneywell.comcatalysis.blogdicp.ac.cn This process is particularly significant for regions with abundant coal or natural gas reserves. acs.orghoneywell.com
The MTO process typically uses a fluidized-bed reactor and a shape-selective catalyst, most commonly a silicoaluminophosphate (SAPO-34). acs.orghoneywell.comresearchgate.net The catalyst's structure allows for the selective conversion of methanol into light olefins. dicp.ac.cn The ratio of prop-1-ene to ethene can be adjusted by modifying the process's operating conditions, such as temperature. researchgate.netnsf.gov For instance, higher temperatures generally favor the production of ethene. researchgate.net The total selectivity towards ethene and prop-1-ene can reach up to 80%. mdpi.com
Several MTO technologies have been developed and commercialized, including the UOP/Hydro MTO process and the DMTO process developed by the Dalian Institute of Chemical Physics. acs.orghoneywell.comresearchgate.net The world's first commercial MTO unit began operations in 2010. acs.orgdicp.ac.cn
The Advanced Catalytic Olefins (ACO) process, jointly developed by KBR and SK Innovation, is a catalytic cracking technology that converts paraffinic feedstocks like naphtha into light olefins. oilngasprocess.comoil-gasportal.comoil-gasportal.comkbr.com Unlike steam cracking, which is a thermal process, the ACO process utilizes a proprietary catalyst in a fluid catalytic cracking (FCC)-type system. oilngasprocess.comoil-gasportal.comoil-gasportal.com
A key advantage of the ACO process is its higher yield of olefins, particularly a higher prop-1-ene to ethene (P/E) ratio, which is typically around 1:1, compared to about 0.5-0.7:1 for conventional steam crackers. oilngasprocess.comoil-gasportal.comoil-gasportal.com This makes the ACO process particularly attractive for meeting the growing demand for prop-1-ene. The process also operates at lower temperatures (600-700°C) than steam cracking, resulting in lower energy consumption and a reduced CO2 footprint. oilngasprocess.comscribd.com The first commercial demonstration of the ACO technology was in 2010. kbr.com
| Process | Feedstock | Prop-1-ene/Ethene Ratio | Key Feature |
| Steam Cracking | Naphtha | ~0.5-0.7 | Thermal process |
| ACO Process | Naphtha | ~1.0 | Catalytic process, higher prop-1-ene yield |
Comparison based on available process data. oilngasprocess.comoil-gasportal.comoil-gasportal.com
Green Ethylene as a Raw Material in Copolymer Synthesis
"Green ethylene," or bio-ethylene, is produced from renewable resources, most commonly through the dehydration of bio-ethanol derived from the fermentation of biomass such as sugarcane or corn. tandfonline.comgoogle.comresearchgate.net This bio-based ethene is chemically identical to its fossil fuel-derived counterpart and can be used as a drop-in replacement in existing polymerization and copolymerization processes. google.comresearchgate.net
The use of green ethylene for the synthesis of copolymers offers a pathway to produce bio-based polymers with a lower carbon footprint. tandfonline.comgoogle.comresearchgate.net These polymers can be used in a wide range of applications. google.com For example, bio-based ethene can be copolymerized with prop-1-ene to produce bio-based ethylene-propylene copolymers. google.com Furthermore, green ethylene can be used in reactions to create other bio-based chemical compounds, expanding the portfolio of sustainable materials. google.com The synthesis of new bio-based polyolefins has also been demonstrated through the copolymerization of ethene with bio-based monomers like limonene (B3431351) and β-pinene. acs.org
Characterization of Ethylene Propylene Copolymers
Spectroscopic Techniques for Composition and Microstructure Analysis
Spectroscopic methods are paramount for the non-destructive analysis of E-P copolymers, offering profound insights into their chemical composition and the arrangement of monomer units along the polymer chain.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the detailed microstructural analysis of polymers, including ethylene-propylene copolymers. acs.org It provides quantitative information on comonomer content, sequence distribution, and even irregularities in the polymer chain. acs.orgceitec.cz
Carbon-13 (¹³C) NMR spectroscopy is particularly sensitive to the chemical environment of each carbon atom in the polymer chain, making it ideal for determining the composition and monomer sequence distribution of E-P copolymers. researchgate.netkist.re.kr The chemical shifts of the carbon atoms are influenced by the nature of the neighboring monomer units, allowing for the identification and quantification of different monomer sequences (dyads, triads, tetrads, and pentads). kist.re.krresearchgate.net
Detailed analysis of the ¹³C NMR spectrum allows for the quantification of various microstructural elements. acs.org For instance, the resonances of methine and methylene (B1212753) carbons can be interpreted in terms of propylene-centered pentad sequences and methylene sequence lengths, respectively. researchgate.net This detailed information enables the calculation of the mole fractions of ethylene (B1197577) and propylene (B89431) and provides insights into the polymerization mechanism. acs.orgresearchgate.net Researchers have developed robust methods for the automated analysis of complex ¹³C NMR spectra of E-P copolymers, which allows for the quantification of regio-irregular units (like 2,1-insertions) and various end-groups. acs.org This level of detail is crucial for understanding the influence of catalysts and polymerization conditions on the final polymer structure. acs.orgresearchgate.net
The quantitative accuracy of ¹³C NMR allows for the direct calculation of the reactivity ratio product (r₁r₂), a key parameter in copolymerization theory, from the peak areas in the spectrum. researchgate.netacs.org This is achieved by measuring the copolymer composition and the ratio of contiguous to isolated propylene sequences. researchgate.net
| Sequence Type | Carbon Type | Exemplary Chemical Shift Range (ppm) | Information Gained |
|---|---|---|---|
| PPP | Methyl (CH₃) | ~20-22 | Propylene homosequences |
| PPE | Methyl (CH₃) | ~19-21 | Propylene-Ethylene linkages |
| EPE | Methyl (CH₃) | ~19-20 | Isolated Propylene units |
| EEE | Methylene (CH₂) | ~30 | Ethylene homosequences |
| PEP | Methine (CH) | ~30-31 | Alternating sequences |
While one-dimensional (1D) ¹³C NMR is powerful, complex spectra with overlapping resonances can sometimes lead to ambiguity in assignments. kglmeridian.com Two-dimensional (2D) NMR techniques, particularly the "Incredible Natural Abundance DoublE QUAntum Transfer Experiment" (INADEQUATE), provide a more definitive method for establishing the structure. scispace.comiupac.org
The 2D INADEQUATE experiment directly reveals carbon-carbon connectivities by detecting pairs of adjacent ¹³C atoms in their natural abundance. scispace.com This is exceptionally useful for tracing the carbon backbone of the copolymer and unambiguously assigning complex resonances. researchgate.netscispace.com By tracing these connectivities, researchers have been able to confirm triad (B1167595) and tetrad sequence assignments and, for the first time, determine pentad comonomer sequence assignments for the methine carbons in ethylene-propylene copolymers. researchgate.net This technique has proven invaluable in rectifying previous assignments and providing a more profound understanding of the polymer's detailed microstructure. iupac.org The combination of 1D and 2D NMR techniques offers a powerful methodology for gaining comprehensive information on the microstructure of these polymers. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a rapid, versatile, and widely used technique for the analysis of E-P copolymers. stress.comfrancis-press.com It is based on the principle that different chemical bonds and functional groups absorb infrared radiation at specific, characteristic frequencies. researchgate.net By analyzing the resulting spectrum, one can identify the presence of ethylene and propylene units and quantify their relative amounts. acs.orgacs.orgacs.org
The FTIR spectrum of an E-P copolymer displays characteristic absorption bands corresponding to the vibrations of its constituent groups. researchgate.net For example, the methyl (CH₃) groups from the propylene units and methylene (CH₂) groups present in both ethylene and propylene units have distinct absorption bands. spectra-analysis.com The random copolymerization of ethylene and propylene results in a characteristic triad of absorbance bands in the 700-800 cm⁻¹ region. spectra-analysis.com The relative intensities of these bands, particularly those related to methyl and methylene groups, can be used to determine the ethylene-propylene ratio in the copolymer. francis-press.comspectra-analysis.com
FTIR is often coupled with separation techniques like Gel Permeation Chromatography (GPC) or High-Temperature Gradient HPLC, allowing for the determination of compositional changes across the molecular weight distribution. spectra-analysis.comresearchgate.netresearchgate.net This hyphenated approach (e.g., GPC-FTIR) provides a more complete picture of the copolymer's heterogeneity. spectra-analysis.comresearchgate.net While less detailed than NMR for sequence distribution analysis, FTIR is a faster and less costly alternative for routine compositional analysis. spectra-analysis.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Monomer Unit | Application |
|---|---|---|---|
| ~2920 | Asymmetric CH₂ stretching | Ethylene & Propylene | General hydrocarbon presence |
| ~2847 | Symmetric CH₂ stretching | Ethylene & Propylene | General hydrocarbon presence |
| ~1453-1465 | CH₃ bending / CH₂ scissoring | Propylene (CH₃) / Both (CH₂) | Compositional analysis (ratio) |
| ~1375-1378 | CH₃ symmetric bending (umbrella) | Propylene | Propylene content quantification |
| ~720-722 | (CH₂)n rocking (n ≥ 4) | Ethylene sequences | Ethylene sequence length |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Techniques for Compositional Analysis and Separation
Chromatographic techniques are essential for separating polymer chains based on their physical or chemical properties, such as molecular weight or composition. acs.orgacs.org When coupled with spectroscopic detectors, these methods provide a detailed characterization of the distribution of these properties within a sample.
Pyrolysis-Gas Chromatography (Py-GC) is a powerful, albeit destructive, analytical technique used to determine the composition and microstructure of polymers that are not amenable to direct analysis by conventional GC-MS. nih.govd-nb.infoeag.com The method involves heating the copolymer sample to a high temperature (e.g., 500-1400 °C) in an inert atmosphere. d-nb.inforesearchgate.net This thermal energy causes the polymer chains to break down into smaller, volatile fragments in a reproducible manner. d-nb.info
These fragments, or pyrolyzates, are then swept into a gas chromatograph, where they are separated based on their boiling points and interaction with the GC column. nih.gov The separated fragments are subsequently identified by a detector, typically a mass spectrometer (MS). nih.govd-nb.info The resulting chromatogram, often called a pyrogram, serves as a "fingerprint" of the original polymer. nih.gov
For E-P copolymers, the distribution of the pyrolysis products, particularly the trimers, can be analyzed to infer information about the arrangement of monomer units in the original polymer chain. nih.gov By applying statistical modeling to the pyrogram data, it is possible to quantify the number-average sequence length for both ethylene and propylene, which in turn defines the copolymer's microstructure and average composition. nih.gov Py-GC offers a relatively simple and rapid approach for microstructural analysis compared to other techniques. nih.gov The development of two-dimensional gas chromatography (GCxGC) is expected to further enhance the accuracy and reproducibility of this method. nih.govjeol.com
Liquid Chromatography Approaches (e.g., Solvent Gradient Interaction Chromatography - SGIC)
High-Temperature Solvent Gradient Interaction Chromatography (HT-SGIC) has emerged as a powerful and efficient technique for the chemical composition analysis of ethylene-propylene copolymers. nih.gov This method separates copolymer chains based on their chemical composition, specifically the ethylene and propylene content. nih.gov
The separation is typically performed at elevated temperatures, such as 160°C, using a graphitized carbon stationary phase (e.g., Hypercarb). nih.gov A solvent gradient is applied, commonly transitioning from a weak solvent like 1-decanol (B1670082) to a strong solvent such as 1,2,4-trichlorobenzene (B33124) (TCB). nih.gov In HT-SGIC, the polymer sample is dissolved and injected into the mobile phase. The separation mechanism involves the adsorption and desorption behavior of the polymer chains on the stationary phase, which is influenced by the solvent composition. nih.gov Ethylene-propylene copolymer chains are eluted based on their ethylene/propylene content and the length of their ethylene or propylene sequences. nih.gov By modifying the solvent gradient profile, such as by slowing the increase in the strong solvent's volume fraction, the resolution of the separation can be significantly improved, allowing for the distinction between E-P samples with very similar ethylene contents. nih.gov
This technique is particularly advantageous as it can analyze a wide range of copolymers, from highly crystalline to amorphous elastomers, which is a limitation for crystallization-based techniques. polymerchar.com The use of a graphitized carbon column with a decanol-trichlorobenzene gradient can achieve separation of ethylene-propylene copolymers based on their comonomer incorporation level in a short analysis time. polymerchar.com Furthermore, coupling SGIC with other techniques in a two-dimensional approach (HT 2D-LC), such as Gel Permeation Chromatography (GPC), allows for a more comprehensive characterization by separating the polymer by chemical composition in the first dimension and then by molar mass in the second dimension. polymerchar.comippi.ac.ir
Gas Chromatography for Permeation Characteristics
Gas chromatography, particularly in its inverse mode (Inverse Gas Chromatography or IGC), is a versatile technique for characterizing the surface and bulk properties of solid materials, including ethylene-propylene copolymers. wikipedia.org In contrast to analytical GC where the column is a standard and the sample is unknown, in IGC, the column is packed with the solid material to be studied (e.g., ethylene-propylene copolymer), and known gases or vapors (probe molecules) are injected. wikipedia.org By measuring the retention time of these probe molecules, various physicochemical properties of the copolymer can be determined. wikipedia.org
IGC is highly sensitive to the surface chemistry of the material. youtube.com It has been effectively used to study surface properties and interactions, which are crucial for understanding adhesion and compatibility in blends and composites. wikipedia.org For instance, IGC has been employed to investigate the degree of crosslinking in ethylene propylene rubber by applying the Flory-Rehner equation. wikipedia.org The technique can also detect first and second-order phase transitions, such as the glass transition temperature (Tg). wikipedia.org
Another application of gas chromatography in this field is Pyrolysis-Gas Chromatography (Py-GC). This method involves the thermal decomposition of the copolymer in an inert atmosphere, followed by the separation and detection of the resulting fragments by GC. nih.gov Analysis of the fragment distribution, such as the trimer distribution, allows for the determination of the copolymer's average composition and detailed microstructure, including the monomer sequence length. nih.gov Py-GC offers a relatively simple and rapid approach to study the monomer arrangement in ethylene-propylene copolymers. nih.gov
Thermal Analysis for Structural and Phase Behavior
Thermal analysis techniques are fundamental in characterizing the structural and phase behavior of ethylene-propylene copolymers. These methods measure the physical and chemical properties of the material as a function of temperature. slideshare.netyoutube.com
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are two of the most widely used thermal analysis techniques for polymers. hu-berlin.defilab.fr Both methods involve heating or cooling a sample and a reference material under a controlled temperature program. hu-berlin.defilab.fr DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature, while DTA measures the temperature difference between the sample and the reference. hu-berlin.defilab.fr These measurements provide information on thermal transitions such as melting, crystallization, and glass transitions. filab.frtandfonline.com
For ethylene-propylene copolymers, DSC analysis reveals key thermal properties. The melting temperature (Tm) corresponds to the melting of crystalline propylene or ethylene sequences within the polymer chains. tandfonline.com The crystallization temperature (Tc) is observed upon cooling and indicates the temperature at which the polymer chains organize into crystalline structures. tandfonline.com The enthalpy of fusion (ΔHf), or melting enthalpy, is calculated from the area of the melting peak and is proportional to the degree of crystallinity of the copolymer. tandfonline.comresearchgate.net
Studies have shown that for block copolymers of ethylene and propylene, DTA thermograms can exhibit endothermic minima at approximately 138°C and 163°C, corresponding to the melting of the different polymer blocks. allenpress.com The ratio of the heights of these minima can be a function of the ethylene and propylene content. allenpress.com In grafted copolymers, such as ethylene propylene copolymer-grafted-acrylic acid, DSC has shown that the presence of the grafted monomer can act as a nucleating agent, increasing the crystallization temperature and the rate of crystallization of the propylene sequences. tandfonline.com
Below is a table summarizing typical thermal data obtained from DSC analysis of EPDM/PP blends with varying compositions. researchgate.net
| Sample Composition (EPDM/PP) | Tg (°C) | Tm (°C) | ΔHf (J/g) | Xc (%) | Tc (°C) |
| 60% / 40% | -39.79 | 160.79 | 36.31 | 17.54 | 114.61 |
| 40% / 60% | -39.81 | 162.72 | 60.18 | 29.07 | 117.89 |
| 20% / 80% | -39.82 | 163.96 | 82.32 | 39.76 | 120.33 |
Data sourced from a study on EPDM/PP blends. researchgate.net Tg = Glass Transition Temperature, Tm = Melting Temperature, ΔHf = Enthalpy of Fusion, Xc = Degree of Crystallinity, Tc = Crystallization Temperature.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. redalyc.org It is primarily used to evaluate the thermal stability and decomposition characteristics of materials, including ethylene-propylene copolymers. youtube.comnih.gov The resulting plot of mass versus temperature is called a TGA curve. The derivative of this curve, known as the DTGA (Derivative Thermogravimetric Analysis) curve, plots the rate of mass loss versus temperature, with peaks indicating the temperatures of maximum decomposition rates. nih.gov
TGA is instrumental in determining the onset of degradation, which is a critical parameter for defining the service temperature range of a polymer. youtube.com For ethylene-propylene copolymers and their blends, TGA can reveal a multi-step degradation process, where different components or structural elements decompose at different temperatures. nih.govresearchgate.net For example, in ethylene-propylene-diene monomer (EPDM) composites, DTGA curves can be resolved to show multiple decomposition processes corresponding to volatile components and the main rubber host. nih.gov
The thermal stability of ethylene-propylene copolymers can be influenced by their composition and the presence of additives. mdpi.com For instance, studies on ethylene-propylene-1-hexene terpolymers have shown that the thermal stability is inversely related to the amount of 1-hexene (B165129) incorporated. mdpi.com The temperature at which 10% weight loss occurs (T₀.₉) is often used as a metric for comparing thermal stability. mdpi.com
The following table presents TGA data for an ethylene-propylene copolymer and its terpolymers, illustrating the effect of comonomer addition on thermal stability. mdpi.com
| Sample | Comonomer | T₀.₉ (°C) |
| Neat-EP | None | 418 |
| EPH0.5 | 1-Hexene | 395 |
| EPH1 | 1-Hexene | 372 |
Data sourced from a study on the thermal degradation of ethylene-propylene copolymers and terpolymers. mdpi.com T₀.₉ = Temperature at 10% weight loss.
Morphological Characterization
Understanding the morphology, or the microscale structure and phase distribution, of ethylene-propylene copolymers and their blends is crucial as it strongly influences their mechanical and physical properties.
Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface topography and morphology of polymer samples at high resolution. kpi.uapressbooks.pub The technique involves scanning a sample's surface with a focused beam of electrons. pressbooks.pub The interactions between the electrons and the sample generate various signals, including secondary electrons and backscattered electrons, which are collected to form an image. pressbooks.pub Secondary electron imaging provides information about the surface topography, making it ideal for examining fracture surfaces. kpi.ua
For ethylene-propylene copolymer blends, SEM is widely used to study phase morphology, such as the size, shape, and distribution of the dispersed phase within the matrix. kpi.uaresearchgate.net Sample preparation is a critical step. A common method is to fracture the sample at cryogenic temperatures (below the glass transition temperature of the components) to create a clean fracture surface for observation. kpi.ua
In immiscible blends, such as those of polypropylene (B1209903) (PP) with an ethylene-based copolymer, SEM micrographs can clearly show the phase separation. researchgate.net For example, in PP/ethylene-octene copolymer (EOC) blends, SEM images reveal the morphology of the dispersed EOC phase within the PP matrix. researchgate.net The addition of compatibilizers or modifications through processes like irradiation can lead to finer and more homogeneous morphologies, which can be directly observed with SEM. researchgate.netresearchgate.net For instance, the addition of EPDM to PP/LDPE blends has been shown to result in a finer morphology and better homogeneity, as seen in SEM images. researchgate.net Another advanced technique involves staining one of the phases (e.g., an unsaturated diene component in EPDM with osmium tetroxide) and using backscattered electron imaging to achieve a clearer phase contrast based on atomic number differences. kpi.ua
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of ethylene-propylene copolymers. The degree of crystallinity in these materials significantly influences their mechanical, thermal, and optical properties. researchgate.net Polymers can exist in various states, including crystalline, microcrystalline, and amorphous, and often a single sample contains a mixture of these forms. icdd.com XRD patterns of semi-crystalline polymers like some ethylene-propylene copolymers typically show sharp peaks superimposed on a broad amorphous halo.
The analysis of the diffraction pattern allows for the determination of the percentage of crystallinity, as well as the shape and size of the crystallites. For ethylene-propylene copolymers, the crystallinity is primarily due to the presence of crystallizable ethylene sequences. As the ethylene content increases, the tendency for crystallization also increases. acs.orgvt.edu However, even copolymers that appear amorphous by wide-angle X-ray diffraction (WAXS) at room temperature may possess a "hidden crystallinity." acs.org This subtle crystallinity can be revealed by techniques like small-angle X-ray scattering (SAXS), which can detect the aggregation of parallel crystalline lamellae. acs.org
The type of catalyst used in polymerization (e.g., Ziegler-Natta vs. metallocene) can influence the distribution of comonomers and thus the resulting crystal structure and degree of crystallinity. vt.educore.ac.uk Different crystalline phases, such as the γ-phase in propylene-rich copolymers, can be identified, and their presence affects the material's bulk properties. vt.edu The processing conditions and thermal history of the copolymer also have a significant impact on the final crystalline structure observed by XRD. vt.edu
| Property | Description | Significance in Ethylene-Propylene Copolymers |
| Degree of Crystallinity | The weight or volume fraction of the crystalline phase in the polymer. | Directly impacts hardness, stiffness, tensile strength, and density. Higher ethylene content generally leads to higher crystallinity. acs.orgthermofisher.com |
| Crystalline Phases | The specific arrangement of polymer chains in the crystal lattice (e.g., α-phase, γ-phase). | Different phases can coexist and affect the material's mechanical and optical properties. vt.edu |
| Crystallite Size | The size of the individual crystalline domains within the polymer matrix. | Influences the mechanical strength and optical clarity of the material. |
| Interplanar Spacing (d-spacing) | The distance between parallel planes of atoms in the crystal lattice, calculated from Bragg's Law. | Used to identify the crystalline phases present in the copolymer. taylorfrancis.com |
This table summarizes the key structural parameters of ethylene-propylene copolymers that can be determined using X-ray diffraction and their general importance.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides detailed information about the morphology and nanoscale properties of ethylene-propylene copolymers. youtube.com A key advantage of AFM for polymer analysis is that it does not typically require complex sample preparation, such as conductive coatings, and can be performed in various environments. afmworkshop.combruker.com
AFM can generate a true three-dimensional topographical map of the sample surface, allowing for precise measurements of features and surface roughness with nanometer resolution. youtube.commccrone.com For ethylene-propylene copolymers, which are often blends of different phases (e.g., crystalline polypropylene domains within an amorphous ethylene-propylene rubber matrix), AFM is particularly useful for visualizing the phase-separated morphology. mccrone.comazom.com
Phase imaging, a common AFM mode, is especially powerful for distinguishing between different components in a polymer blend. researchgate.netmdpi.com This mode maps the differences in mechanical properties, such as adhesion, stiffness, and viscoelasticity, across the surface. mccrone.com In an ethylene-propylene copolymer, the harder, more crystalline regions (rich in polypropylene) will exhibit a different phase signal compared to the softer, amorphous rubbery regions, enabling clear visualization of the size, shape, and distribution of these domains. mccrone.comazom.com This information is critical for understanding the structure-property relationships that govern the macroscopic performance of the material. mccrone.com
| AFM Mode | Information Obtained | Relevance to Ethylene-Propylene Copolymers |
| Tapping Mode (Topography) | Provides a high-resolution 3D image of the surface's height variations. | Visualizes the surface texture and morphology, including the arrangement of crystalline and amorphous regions. youtube.com |
| Phase Imaging | Maps variations in material properties like adhesion, stiffness, and viscoelasticity. | Differentiates between the hard crystalline domains (e.g., polypropylene) and the soft amorphous rubbery domains (ethylene-propylene rubber), revealing phase separation and distribution. mccrone.comresearchgate.netmdpi.com |
| Force Spectroscopy | Measures force-distance curves to probe local mechanical properties. | Quantifies local variations in modulus and adhesion across the different phases of the copolymer. nih.gov |
| PeakForce Tapping® | Simultaneously maps topography and quantitative nanomechanical properties (e.g., modulus, adhesion). | Enables high-resolution imaging while providing quantitative maps of the mechanical properties of the distinct phases. bruker.com |
This table outlines various AFM modes and the specific types of information they provide for the characterization of ethylene-propylene copolymers.
Rheological and Mechanical Property Characterization
The rheological and mechanical properties of ethylene-propylene copolymers are fundamental to their processing and end-use performance. expresspolymlett.com These properties are intrinsically linked to the molecular architecture, including comonomer composition, molecular weight, and the presence of crystallinity. taylorfrancis.com
Viscoelastic Measurements
Viscoelastic measurements probe the dual solid-like and liquid-like behavior of ethylene-propylene copolymers. This is typically done using dynamic mechanical analysis (DMA), where a small, oscillatory strain is applied to the material and the resulting stress is measured. sci-hub.se The key parameters obtained are the storage modulus (G'), which represents the elastic portion (stored energy), and the loss modulus (G''), which represents the viscous portion (energy dissipated as heat). ebrary.net
For ethylene-propylene copolymers, the viscoelastic response is highly dependent on temperature and frequency. At low frequencies or high temperatures, the polymer chains have time to relax and flow, exhibiting more viscous behavior. csbsju.edu Conversely, at high frequencies or low temperatures, the material behaves more like an elastic solid. csbsju.edu The plot of G' and G'' versus frequency reveals important characteristics. In many polymer systems, G'' is greater than G' at low frequencies, while G' becomes greater than G'' at higher frequencies. ebrary.net The frequency at which G' equals G'' is known as the crossover point, which is related to the polymer's molecular architecture. ebrary.net After grafting or modification, the dynamic modulus of materials like EPDM can change, with storage moduli (G') becoming higher than the loss modulus (G'') across the entire frequency range, indicating a more solid-like behavior. researchgate.net
| Frequency (Hz) | Representative Storage Modulus (G') (MPa) | Representative Loss Modulus (G'') (MPa) | Dominant Behavior |
| 0.01 | 0.018 | 0.019 | Viscous |
| 1 | 0.25 | 0.15 | Elastic |
| 10 | 0.55 | 0.19 | Elastic |
| 100 | 0.77 | 0.22 | Elastic |
This table presents representative data showing the typical trend of storage and loss moduli as a function of frequency for a viscoelastic polymer, based on findings in the literature. ebrary.net The values illustrate the transition from viscous-dominated to elastic-dominated behavior as frequency increases.
Stress-Strain Response and Elastic Behavior
The stress-strain response of ethylene-propylene copolymers characterizes their strength, stiffness, and elasticity under tensile deformation. These materials, particularly those with higher propylene content or in the form of thermoplastic elastomers (TPEs), exhibit a unique combination of rubber-like elasticity and thermoplastic processability. britannica.com The mechanical properties are strongly influenced by the copolymer composition, crystallinity, and whether the material has been crosslinked (vulcanized). britannica.comresearchgate.net
A typical stress-strain curve for an ethylene-propylene elastomer shows the relationship between the stress applied and the resulting strain (elongation). researchgate.net Key parameters derived from this curve include the tensile modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility). nih.govmakeitfrom.com Copolymers of syndiotactic polypropylene with other olefins show remarkable ductility and flexibility, with strain at break values that can exceed 500%. acs.org
The elastic behavior is a defining feature. Many ethylene-propylene copolymers can undergo large deformations and then return to their original shape upon removal of the load. acs.org This elasticity can be entropic in nature, where the coiled polymer chains are stretched and return to their random state, or in some cases, it can be associated with reversible crystalline phase transformations induced by stretching. britannica.comacs.org The presence of crystalline domains acts as physical crosslinks, reinforcing the elastomeric network. acs.org
| Mechanical Property | Range of Values for EPDM | Description |
| Tensile Strength | 500 - 2500 PSI (3.4 - 17.2 MPa) | The maximum engineering stress a material can withstand before fracture. mountvillerubber.com |
| Elongation at Break | 100% - 700% | The maximum strain or percentage increase in length before the material breaks. mountvillerubber.com |
| Elastic (Young's) Modulus | 0.9 - 1.1 GPa (for PP copolymer) | A measure of the material's stiffness in the elastic region of the stress-strain curve. makeitfrom.com |
| Hardness (Durometer) | 30 - 90 Shore A | A measure of the material's resistance to indentation. mountvillerubber.com |
This table provides typical ranges for key mechanical properties of Ethylene Propylene Diene Monomer (EPDM) rubber, a common type of ethylene-propylene copolymer, based on data from various sources. makeitfrom.commountvillerubber.com These values can vary significantly depending on the specific grade, composition, and processing of the material.
Degradation and Stability Studies
Thermal Degradation Mechanisms and Kinetics
The thermal degradation of ethene;prop-1-ene (B156429) copolymers involves complex chemical reactions that lead to a reduction in molecular weight and changes in physical properties. These processes are influenced by several factors, including the composition of the copolymer and the presence of additives.
Influence of Monomer Ratio and Structure
The ratio of ethene to prop-1-ene monomers within the copolymer chain significantly impacts its thermal stability. Research has shown that the activation energy for the thermal decomposition of ethylene-propylene copolymers (EPM) decreases as the proportion of propylene (B89431) increases. nih.govresearchgate.net This suggests that the presence of methyl side groups in the propylene units creates less stable points in the polymer backbone, which are more susceptible to thermal cleavage.
The introduction of other comonomers, such as 1-hexene (B165129), can also affect thermal stability. For instance, the in-situ addition of 1-hexene during polymerization has been found to drastically decrease the thermal stability of the resulting terpolymer, with the temperature at 10% weight loss dropping by approximately 60°C. mdpi.comresearchgate.netnih.gov This is attributed to the increased branching of the polymer chain, as the branches are easier to break than the main polymer chain. nih.gov In contrast, studies on ethylene-norbornene copolymers have shown that the activation energy for thermal degradation increases as the content of the cyclic norbornene units decreases. researchgate.net
The distribution of comonomers along the polymer chain also plays a role. Statistical analysis of the copolymer microstructure has been used to determine the reactivity ratios of the comonomers, providing insights into the sequence length of both ethene and prop-1-ene units. acs.org Copolymers with longer sequences of a single monomer may exhibit different degradation behaviors compared to those with a more random distribution.
Effect of Nanofillers and Additives on Thermal Stability
The incorporation of nanofillers and additives is a common strategy to enhance the thermal stability of ethene;prop-1-ene copolymers. Various nanofillers, including nanosilica, layered double hydroxides (LDHs), and carbon nanotubes, have been shown to improve the thermal properties of the resulting nanocomposites. nih.govresearchgate.net
For example, the addition of just 0.3% by weight of a zinc-aluminum layered double hydroxide (B78521) (ZnAl LDH) to an ethylene-propylene-1-hexene terpolymer can increase its thermal stability by 10°C. mdpi.comresearchgate.netnih.gov Similarly, the incorporation of 1% by weight of silica (B1680970) (SiO2) nanoparticles into an ethylene-propylene copolymer elastomer shifted the temperature of 5% mass loss from 273°C to 292°C, indicating a significant improvement in thermal stability. nih.gov The effectiveness of these nanofillers is often attributed to their high thermal stability and the interactions between their surface groups and the polymer matrix. nih.gov
The mechanism by which nanofillers enhance thermal stability can involve several factors. They can act as a physical barrier, hindering the diffusion of volatile degradation products. nih.gov Additionally, some additives with high thermal conductivity can facilitate heat dissipation within the composite, slowing down the degradation process. researchgate.net The dispersion of the nanofiller within the polymer matrix is also crucial, with better dispersion generally leading to greater improvements in thermal stability. nih.gov
| Nanofiller | Polymer Matrix | Concentration (wt.%) | Improvement in Thermal Stability | Reference |
|---|---|---|---|---|
| SiO₂ | Ethylene-propylene copolymer | 1 | Temperature of 5% mass loss increased by 19°C | nih.gov |
| ZnAl LDH | Ethylene-propylene-1-hexene terpolymer | 0.3 | Improved by 10°C | mdpi.comresearchgate.netnih.gov |
Photo-oxidative Degradation
In addition to thermal stress, exposure to ultraviolet (UV) radiation in the presence of oxygen can lead to the photo-oxidative degradation of this compound copolymers. This process is a primary cause of material deterioration in outdoor applications. nih.govpreprints.org
Role of Light, Heat, and Radiation
Photo-oxidative degradation is initiated by the absorption of UV radiation, typically in the wavelength range of 290–400 nm, which is present in sunlight. mdpi.com This energy absorption can lead to the formation of free radicals within the polymer. nih.gov The process is often accelerated by the presence of heat and can be induced by other forms of radiation, such as gamma-rays. preprints.orgelsevierpure.com
The degradation process involves a complex series of reactions, including chain scission and cross-linking, which result in changes to the material's chemical structure and physical properties. The formation of carbonyl groups is a common indicator of the extent of photo-oxidation and can be monitored using techniques like Fourier transform infrared (FTIR) spectroscopy. ias.ac.in Studies comparing natural weathering with accelerated photo-irradiation have shown that similar degradation products are formed, suggesting that the underlying mechanisms are not strongly dependent on temperature and photon flux. ias.ac.in
Influence of Polar Monomers and Catalyst Systems
The presence of polar monomers or impurities within the copolymer can influence its susceptibility to photo-oxidative degradation. Chromophoric groups, which are groups that absorb light, can be introduced into the polymer during polymerization or processing. mdpi.com These groups can act as initiation sites for photodegradation.
The catalyst system used in the polymerization of this compound copolymers can also have an impact on the resulting polymer's stability. Metallocene-based catalysts, for example, can produce copolymers with a narrow distribution of chemical composition and controlled tacticity. acs.org The type of catalyst and cocatalyst system can influence the polymer's molecular weight, molecular weight distribution, and the formation of unsaturated chain ends, which can potentially affect its long-term stability. mdpi.com The presence of catalyst residues in the final polymer can also act as an external impurity that may initiate degradation. nih.gov
Formation of Functional Groups (Hydroxyl, Carbonyl)
The degradation of ethene-prop-1-ene copolymers, particularly under photo-oxidative and radio-oxidative conditions, is characterized by the formation of specific functional groups, primarily hydroxyl and carbonyl groups. The formation of these groups is an indicator of the extent of degradation.
During the photo-oxidation of ethylene-propylene copolymers, isolated hydroperoxides, which absorb at 3550 cm⁻¹ in infrared spectra, have been observed to form on the propylene units that are surrounded by polyethylene (B3416737) sequences. researchgate.net The mechanism for the production of carboxylic acids during this process is thought to involve the photolysis of a complex formed between adjacent hydroperoxide and ketone groups. researchgate.net
Studies on γ-sterilized ethylene-propylene copolymers have shown a progressive increase in the carbonyl and hydroxyl regions of their Fourier-transform infrared (FTIR) spectra with an increasing radiation dose. researchgate.net This indicates that the extent of radio-oxidation is dose-dependent. The susceptibility of these copolymers to both radio-oxidation and subsequent biodegradation is influenced by the composition and distribution of the comonomers. researchgate.net
The photo-degradation process, which can be monitored by the formation of carbonyl groups, is a key factor in assessing the stability of these copolymers. researchgate.net
Environmental Degradation and Emissions
The environmental degradation of ethene-prop-1-ene copolymers, a type of plastic, contributes to the release of climate-relevant trace gases into the atmosphere.
Research has demonstrated that plastics commonly found in the environment, including polyethylene (a constituent of ethene-prop-1-ene copolymers), release greenhouse gases such as methane (B114726) (CH₄) and ethylene (B1197577) (C₂H₄) when subjected to ambient solar radiation. plos.org Polyethylene is identified as the most significant emitter of both of these gases among the plastics tested. plos.org
The emission of these hydrocarbon gases from virgin low-density polyethylene (LDPE) has been shown to increase over time. In one study, after 212 days of incubation, the emission rates were recorded as 5.8 nmol g⁻¹ d⁻¹ for methane and 14.5 nmol g⁻¹ d⁻¹ for ethylene. plos.org Environmentally aged plastics have also been observed to produce hydrocarbon gases. plos.org While the emissions per gram of plastic may be low, the vast quantities of plastic waste suggest that this could be a notable global source of these greenhouse gases. europa.eu
| Gas | Cumulative Emission over 212 days (nmol g⁻¹) (Virgin Pellets) | Cumulative Emission over 152 days (nmol g⁻¹) (Aged Plastic) |
|---|---|---|
| Methane (CH₄) | 500 | 700 |
| Ethylene (C₂H₄) | 1700 | 700 |
| Ethane (B1197151) (C₂H₆) | 340 | 180 |
| Propylene (C₃H₆) | 1000 | 160 |
Data sourced from Royer et al., 2018 plos.org
The primary driver for the emission of greenhouse gases from plastics is exposure to solar radiation. plos.org The process of photo-degradation leads to the formation of fractures, micro-cracks, and pits on the plastic surface. plos.org This increase in surface area facilitates further photochemical degradation, which can lead to an acceleration of gas production over time. plos.org
The surrounding environment also plays a crucial role. For instance, low-density polyethylene incubated in air emits methane at rates approximately 2 times higher and ethylene at rates about 76 times higher than when it is incubated in water. plos.org While light exposure initiates the degradation, the process appears to continue even in the absence of sunlight. europa.eu
Stabilization Strategies
To enhance the durability and prolong the service life of ethene-prop-1-ene copolymers, various stabilization strategies are employed to counteract degradation processes.
Antioxidants are critical for improving the thermo-oxidative stability of polymers during processing and throughout their functional lifetime. researchgate.net Phenolic antioxidants have been identified as particularly effective for both polyethylene and polypropylene (B1209903). researchgate.net
One advanced approach involves the covalent immobilization of phenolic antioxidants onto ethylene copolymers. researchgate.net This method prevents the loss of the antioxidant from the polymer matrix through leaching or volatilization, thereby maintaining its radical scavenging efficiency over the long term. researchgate.net For example, macromolecular stabilizers created by esterifying 3-(3, 5-di-tert-butyl-4-hydroxyphenyl) propionic acid with functionalized ethylene copolymers have demonstrated superior thermal degradation and oxidation stability compared to conventional copolymers. researchgate.net
In some cases, residual phenol (B47542) antioxidants from the synthesis process can also enhance the thermo-oxidative stability of the resulting E/P copolymers. mdpi.com Copolymers containing 1-4 wt.% of such residual phenols have shown a notable increase in stability compared to samples without these antioxidants. mdpi.com
| Activator/Antioxidant | Temperature at 50% Weight Loss (°C) |
|---|---|
| IBAO (isobutylalumoxane) - Unstabilized | ~375 |
| 1-TTBP | ~427 |
| 1-DPP | ~420 |
Data interpretation based on graphical representation in Frolov et al., 2023 mdpi.com
Electron Beam Irradiation
Electron beam (EB) irradiation is a method used to modify the properties of polymers, including ethene-prop-1-ene copolymers, also known as ethylene-propylene copolymers. This process involves exposing the material to a beam of high-energy electrons, which can induce significant changes in its molecular structure and, consequently, its physical and chemical properties. mdpi.comresearchgate.net The primary effects of electron beam irradiation on ethene-prop-1-ene copolymers are chain scission (degradation) and crosslinking, which are competing processes. researchgate.netresearchgate.net The predominance of one process over the other is dependent on several factors, including the irradiation dose, the composition of the copolymer (the ratio of ethylene to propylene), and the presence of a specific atmosphere (e.g., air or nitrogen). researchgate.netnih.gov
Research indicates that for many ethylene propylene diene monomer (EPDM) systems, a type of ethene-prop-1-ene terpolymer, crosslinking is the dominant process within certain irradiation dose ranges. mdpi.comresearchgate.net The formation of a three-dimensional network structure through crosslinking generally leads to an increase in properties such as hardness, modulus, and gel content. mdpi.comtandfonline.com For instance, studies on EPDM/butyl rubber composites have shown a gradual increase in hardness and modulus with an increasing irradiation dose from 20 to 150 kGy. mdpi.comresearchgate.net This crosslinking occurs at room temperature, avoiding the thermal degradation that can be associated with conventional high-temperature vulcanization methods. mdpi.com
Conversely, the same studies have observed a decrease in tensile strength and elongation at break as the irradiation dose and crosslink density increase. mdpi.comresearchgate.net This is attributed to the formation of a more rigid network structure which restricts polymer chain mobility. mdpi.com The process of chain scission, or degradation, involves the breaking of the polymer's main chains, leading to a reduction in molecular weight. nih.govwasik.com This effect can become more pronounced at higher irradiation doses. researchgate.netresearchgate.net In heterophasic poly(propylene-co-ethylene) copolymers, degradation is considered more probable in the polypropylene homopolymer matrix, while both crosslinking and degradation reactions occur simultaneously in the ethylene-propylene rubbery phase. researchgate.net The presence of oxygen during irradiation can also promote oxidative degradation, leading to the formation of functional groups like carbonyls and hydroperoxides, which facilitate chain scission. nih.gov
The balance between crosslinking and degradation is critical in determining the final properties of the irradiated material. For example, while moderate doses may enhance mechanical strength through crosslinking, excessive doses can lead to material degradation, characterized by cracks, micro voids, and a drastic decline in mechanical properties. nih.govresearchgate.net
Research Findings on Electron Beam Irradiation of Ethene-Prop-1-ene Copolymers
The tables below summarize findings from various studies on the effect of electron beam irradiation on the properties of ethene-prop-1-ene based materials.
Table 1: Effect of Electron Beam Irradiation Dose on Mechanical Properties of EPDM Composites
| Irradiation Dose (kGy) | Property Change | Observation | Source(s) |
|---|---|---|---|
| 20 - 150 | Hardness | Gradual Increase | mdpi.com, researchgate.net, tandfonline.com |
| 20 - 150 | 100% & 300% Modulus | Gradual Increase | mdpi.com, researchgate.net |
| 20 - 150 | Tensile Strength | Gradual Decrease | mdpi.com, researchgate.net |
| Up to 150 | Elongation at Break | Faster decrease up to 150 kGy, then slower decrease | tandfonline.com |
Table 2: Gel Content of Irradiated Poly(propylene-co-ethylene) Samples
| Irradiation Dose (kGy) | Gel Content (%) |
|---|---|
| 0 | 0.0 |
| 25 | 29.8 |
| 50 | 45.3 |
| 75 | 53.6 |
| 100 | 58.7 |
| 125 | 62.1 |
Data derived from a study on the degradation kinetics of electron beam irradiated poly(propylene-co-ethylene) heterophasic copolymer. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the energetics and pathways of chemical reactions involving ethene and prop-1-ene (B156429).
The addition of radicals to alkenes is a fundamental step in many polymerization and organic synthesis processes. Quantum chemical calculations can systematically screen the feasibility of various radicals reacting with ethylene (B1197577). For instance, DFT calculations have been used to determine the activation barriers (ΔG‡) for the addition of different radical species to ethylene. While specific studies focusing solely on silyl (B83357) radical (•SiH₃) reactions with both ethylene and propylene (B89431) are not detailed in the available literature, the general principles can be understood from broader computational studies. These studies show that the activation energy for radical addition is highly dependent on the nature of the radical.
For example, calculations have shown that the p-toluenesulfonyl radical has a low activation barrier of 8.1 kcal/mol for addition to ethylene, while a t-butoxy radical has a barrier of 9.9 kcal/mol. nih.gov Such computational approaches are routinely applied to silicon-centered species to understand their reactivity in various chemical environments, including reactions with radical sources and silylative coupling of olefins. nih.govnih.gov These methods could be readily applied to model the specific kinetics of silyl radical addition to ethene and prop-1-ene, predicting reaction rates and selectivity.
| Radical Species | Activation Energy (ΔG‡) for Addition to Ethylene (kcal/mol) | Reference |
|---|---|---|
| p-Toluenesulfonyl radical | 8.1 | nih.gov |
| t-Butoxy radical | 9.9 | nih.gov |
The interaction of ethene and prop-1-ene with silicon surfaces is critical for applications in microelectronics and sensor design. Theoretical calculations have been employed to investigate the [2+2] cycloaddition reactions of these alkenes with the reconstructed Si(100)-2x1 surface. acs.orgnih.gov
Studies using DFT and second-order Møller-Plesset perturbation theory (MP2) show that these reactions proceed via a diradical mechanism. acs.orgnih.gov The process begins with the formation of a weakly bonded π-complex precursor, which then transitions to a singlet diradical intermediate before forming the final di-sigma bonded product. acs.orgnih.gov The calculations reveal that the reactions are facilitated by the buckled nature of the Si(100) surface and have relatively low activation energies, indicating they occur readily. acs.orgnih.gov
A key finding is that the reactivity is influenced by the substituent on the alkene. Prop-1-ene is found to be more reactive than ethene in this cycloaddition reaction. acs.orgnih.gov This increased reactivity is attributed to the electron-donating methyl group of prop-1-ene, which stabilizes the radical center that forms during the rate-determining step. nih.gov
| Reactant | Reaction Type | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Ethylene | [2+2] Cycloaddition on Si(100) | ~5.76 | acs.org |
| Prop-1-ene | [2+2] Cycloaddition on Si(100) | ~2.45 - 5.76 | acs.org |
Ziegler-Natta catalysts are fundamental to the industrial production of ethene-prop-1-ene copolymers. However, their activity can be severely diminished by impurities present in the feedstock. Computational studies have been crucial in understanding the inhibition mechanisms at a molecular level.
Theoretical analyses show that aldehydes like formaldehyde, propionaldehyde, and butyraldehyde (B50154) act as potent inhibitors. acs.org DFT calculations reveal that these aldehyde molecules form highly stable complexes with the titanium active center of the Ziegler-Natta catalyst. The adsorption energies of these inhibitors are significantly more negative than those of the ethylene and propylene monomers, indicating that the inhibitors bind much more strongly to the catalyst's active site. acs.org This preferential binding blocks the site and prevents the monomers from accessing it, thereby halting the polymerization process. Similar inhibitory effects have been computationally studied for other impurities like acetylene (B1199291) and methylacetylene. nih.gov
| Molecule | Role | Adsorption Energy on Ti Active Center (kcal/mol) | Reference |
|---|---|---|---|
| Ethylene | Monomer | -5.2 | acs.org |
| Propylene | Monomer | -1.3 | acs.org |
| Formaldehyde | Inhibitor | -40.5 | acs.org |
| Propionaldehyde | Inhibitor | -47.22 | acs.org |
| Butyraldehyde | Inhibitor | -47.5 | acs.org |
Rotational Isomeric State (RIS) Theory for Chain Conformation
The Rotational Isomeric State (RIS) theory is a powerful statistical mechanical framework used to predict the conformational properties of polymer chains. nih.gov The theory simplifies the vast number of possible chain conformations by assuming that each rotatable bond along the polymer backbone can exist in one of a few discrete, low-energy rotational states (e.g., trans, gauche+, gauche-). nih.gov
The central tool in RIS theory is the conformational partition function (Zn), which is a sum of Boltzmann factors over all possible chain conformations. nih.gov From this partition function, average properties of the polymer chain, such as the mean-square end-to-end distance and the characteristic ratio, can be calculated. This allows for a direct link between the chemical structure (bond lengths, bond angles, rotational potentials) and the macroscopic solution or melt properties of the copolymer. nih.gov
Molecular Weight and Structural Simulations
Computational modeling is used to simulate the growth of polymer chains and predict their resulting structure and molecular weight distribution. For ethene-prop-1-ene copolymers, kinetic Monte Carlo simulations can model the polymerization process, taking into account the probabilities of monomer addition, chain transfer, and termination.
Structural analysis of the resulting copolymers is often performed using simulated spectroscopy. For example, the sequence length distribution and the presence of structural irregularities, such as inverted propylene units (2,1-insertions instead of 1,2-insertions), can be predicted and compared with experimental data from ¹³C-NMR spectroscopy. nih.gov These simulations help to correlate catalyst behavior and reactor conditions with the polymer's microstructure. nih.gov
Experimentally, molecular weight (Mw) and its distribution (Mw/Mn) are determined by methods like high-temperature gel permeation chromatography (GPC). Computational models can complement these findings; for instance, studies have shown an inverse relationship between the Melt Flow Index (MFI), a measure of melt viscosity, and the average molecular weight (Mw). acs.org
Predictive Modeling for Polymer Properties
Predictive modeling aims to establish quantitative structure-property relationships (QSPRs) for ethene-prop-1-ene copolymers. These models use theoretical and computational data to predict macroscopic material properties like mechanical strength, thermal stability, and elasticity.
One approach involves correlating structural features with mechanical performance. For instance, it has been shown that for copolymers of polypropylene (B1209903), increasing the comonomer content decreases crystallinity, which in turn reduces properties like Young's modulus and stress at yield. Blending polypropylene/ethylene copolymers with other polar polymers can also systematically alter mechanical and barrier properties.
More advanced methods employ machine learning (ML) to predict polymer properties. Algorithms can be trained on datasets containing the chemical structures and experimentally measured properties of various polymers. For example, graph-based ML models can represent the entire copolymer chain as a graph, encoding atoms as nodes and bonds as edges. By analyzing these graph representations, the model can learn to predict thermal and mechanical properties for new, untested copolymer structures, significantly accelerating the discovery of materials with desired characteristics.
Process Optimization and Environmental Impact Assessment
Life Cycle Assessment (LCA) and Environmental Impact Analysis
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. In the context of ethene and prop-1-ene (B156429) production, LCA provides critical insights into the environmental footprint of these essential chemical building blocks.
The choice of feedstock for ethene and prop-1-ene production significantly influences the environmental and economic performance of the manufacturing process. The two primary feedstocks are natural gas liquids (NGLs) from shale gas and naphtha derived from crude oil. acs.orgresearchgate.net
Techno-economic and life cycle analyses reveal distinct trade-offs between these feedstocks. acs.orgresearchgate.net From an economic standpoint, manufacturing ethene and prop-1-ene from NGLs-rich shale gas is often considered more attractive than from naphtha. acs.orgresearchgate.net However, the environmental profiles show a more complex picture.
Production from shale gas, particularly through processes like steam co-cracking of an ethane-propane mixture or an integration of ethane (B1197151) steam cracking and propane (B168953) dehydrogenation, tends to have lower life cycle water consumption compared to the conventional steam cracking of naphtha. acs.orgresearchgate.net Conversely, the production of ethene and prop-1-ene from shale gas generally results in higher life cycle greenhouse gas emissions. acs.orgresearchgate.net
Detailed process models and simulations are employed to compare these routes under the same conditions, considering mass and energy balances for each unit operation. acs.orgresearchgate.netcetjournal.it These analyses consistently show that while shale gas-based production may offer economic advantages, naphtha-based production can be more favorable from a greenhouse gas emissions perspective. cetjournal.itaidic.it
Comparative Analysis of Feedstocks for Ethene and Prop-1-ene Production
| Parameter | Shale Gas (NGLs) | Naphtha | Source |
|---|---|---|---|
| Economic Attractiveness | More Attractive | Less Attractive | acs.orgresearchgate.net |
| Life Cycle Water Consumption | Lower | Higher | acs.orgresearchgate.net |
| Life Cycle GHG Emissions | Higher | Lower | acs.orgresearchgate.netaidic.it |
The production of ethene and prop-1-ene is a significant source of greenhouse gas (GHG) emissions in the chemical industry. wikipedia.orgresearchgate.net The primary source of these emissions is the combustion of fossil fuels to provide the high temperatures required for steam cracking. researchgate.net
The life cycle GHG emissions vary depending on the feedstock and the specific production technology used. For instance, a consequential Life Cycle Inventory (LCI) model for European conditions estimated GHG emissions for ethene produced via steam cracking of naphtha to be 1.83 kg CO2e per kg of product. 2-0-lca.com For prop-1-ene produced via propane dehydrogenation (PDH), the emissions were estimated at 1.35 kg CO2e per kg of product. 2-0-lca.com In both cases, the supply of feedstock is the main contributor to the total emissions. 2-0-lca.com
The use of biomass as a feedstock presents a potential route to reduce CO₂ emissions. Pilot plant data for cracking a hydrodeoxygenated renewable feed showed a potential 20% reduction in CO₂ emissions compared to a traditional naphtha cracker. rsc.org
Greenhouse Gas Emissions for Ethene and Prop-1-ene Production
| Product | Production Route | GHG Emissions (kg CO2e / kg product) | Source |
|---|---|---|---|
| Ethene | Steam Cracking of Naphtha | 1.83 | 2-0-lca.com |
| Prop-1-ene | Propane Dehydrogenation (PDH) | 1.35 | 2-0-lca.com |
| Ethene | Steam Cracking (general) | 1.8 - 2.0 | wikipedia.org |
| Ethene | From Bio-feedstock (HDO product) | ~20% reduction vs. Naphtha | rsc.org |
Water consumption is another critical environmental aspect of ethene and prop-1-ene production. As highlighted in comparative life cycle analyses, the choice of feedstock plays a significant role in water usage. Manufacturing processes that utilize shale gas as a feedstock have been found to have a lower life cycle water consumption compared to those using naphtha. acs.orgresearchgate.net
Beyond GHG emissions and water consumption, the production of these olefins contributes to other environmental impacts. The combustion of fossil fuels for energy is a major cause of acidification and air pollution. researchgate.net For bio-based routes, such as using corn-derived ethanol, the agricultural phase, including the production of fertilizers and pesticides, contributes significantly to soil and water pollution. researchgate.net
Water Consumption in Ethene and Prop-1-ene Production
| Feedstock | Relative Life Cycle Water Consumption | Source |
|---|---|---|
| Shale Gas (NGLs) | Lower | acs.orgresearchgate.net |
| Naphtha | Higher | acs.orgresearchgate.net |
The management of plastic waste, particularly from polyolefins like polyethylene (B3416737) and polypropylene (B1209903), is a major global challenge. kbc.global Chemical recycling presents a promising pathway to create a closed-loop system by converting plastic waste back into valuable olefins. kbc.globaloup.com This approach addresses both plastic pollution and the high carbon emissions associated with traditional olefin manufacturing. kbc.global
Several chemical recycling methods are under development, with pyrolysis being a core technology. oup.comsemanticscholar.org Pyrolysis involves the thermal decomposition of plastic waste in the absence of oxygen to produce liquid oils, which can then be used as a feedstock for olefin plants. kbc.global However, this process faces challenges, including the need for effective pretreatment of plastic waste to remove contaminants and the complexity of the pyrolysis reaction networks. oup.comsemanticscholar.org
Another approach involves the use of selective polymer membranes to recover olefins from petrochemical by-product and vent streams. p2infohouse.org These streams are often flared or used as fuel, but recovering the olefins allows them to be recycled back into the production process, reducing waste and saving valuable chemical feedstocks. p2infohouse.org It is estimated that about 0.9 billion pounds of olefins are potentially recoverable in the United States from various chemical processes. p2infohouse.org
Fluorinated Ethylene-Propylene (FEP) is a type of fluoropolymer, which falls under the broad category of per- and polyfluoroalkyl substances (PFAS). diva-portal.org While fluoropolymers like FEP are generally considered to be of low concern due to their stability and insolubility, their production and disposal can have significant environmental impacts. itrcweb.org
The environmental concerns stem from the use of other PFAS as processing aids in the manufacturing of fluoropolymers and the potential for the release of these and other by-products into the environment. itrcweb.orgeuropa.eu These non-polymer PFAS are more mobile and bioavailable, posing greater risks. itrcweb.org
Historical emissions from fluoropolymer production sites have led to environmental contamination. diva-portal.org Atmospheric emissions of PFAS can undergo long-range transport, contributing to their presence in remote locations. diva-portal.org Furthermore, the production of some fluoropolymers can release potent greenhouse gases as by-products. europa.eueuropa.eu For example, the production of PTFE, another fluoropolymer, can result in the emission of trifluoromethane (B1200692) (HFC-23), a greenhouse gas with a global warming potential 12,400 times greater than CO₂. europa.eu The widespread presence of PFAS polymers in products can also hinder recycling efforts at the end of their life. europa.eu
Structure Property Relationships and Advanced Materials
Relationship between Microstructure and Polymer Properties
The distribution of ethylene (B1197577) and propylene (B89431) units along the polymer chain significantly influences the material's characteristics. The comonomer sequence distribution can range from alternating to random to blocky, each imparting distinct properties. core.ac.uk
Monte-Carlo simulations of ethylene-propylene copolymer (EPC) melts have shown that chain dynamics are strongly dependent on the monomer sequence. researchgate.net Copolymers with more block-like sequences, meaning longer uninterrupted chains of a single monomer, tend to have faster molecular mobility compared to those with a more random or alternating arrangement. researchgate.net This is because at higher ethylene fractions, the consecutive monomer sequence has a more pronounced effect on chain mobility. researchgate.net
The length of the monomer sequences is critical for crystallization. For instance, ¹³C-NMR analysis has revealed that certain ethylene-propylene copolymers are primarily composed of long ethylene sequences interspersed with isolated propylene units. rsc.org The presence of longer crystallizable ethylene sequences generally leads to a more random comonomer distribution when higher α-olefins are used. core.ac.uk Conversely, shorter ethylene sequences, which can result from the grafting of functional molecules, become less regular and reduce the polymer's endotherm and exotherm characteristics. tandfonline.com The tendency for lower α-olefins to cluster can also affect the randomness of the copolymer structure. core.ac.uk
The type of catalyst used during polymerization plays a crucial role in determining the sequence distribution. For example, certain catalysts produce a blend of polypropylene (B1209903) homopolymer, ethylene-propylene rubber (EPR) copolymer, and chains containing long sequences of both propylene and EPR. core.ac.uk
The ratio of ethylene to propylene in the copolymer is a fundamental parameter that governs its degree of crystallinity and, consequently, its elastomeric or "rubbery" nature. Ethylene units, being smaller and more linear than propylene units, can pack into crystalline lattices more easily. Propylene units, with their pendant methyl groups, disrupt this regular packing.
Copolymers with a higher ethylene content (e.g., 60-78% by weight) can exhibit a degree of unstretched crystallinity, typically ranging from about 1% to 20%. google.com This low level of crystallinity contributes to the material's strength while maintaining flexibility. The relationship between ethylene content and crystallinity is so direct that simple empirical relationships have been developed to correlate them. acs.org However, the degradation of these copolymers by γ-radiation is complex; amorphous copolymers show lower degradation yields than would be predicted by a linear relationship from the homopolymers, suggesting that radiation-induced changes occur preferentially at crystalline surfaces and defects. tandfonline.com
This balance between crystalline and amorphous regions is what allows for the creation of thermoplastic elastomers (TPEs), which combine the processability of thermoplastics with the elasticity of rubbers. researchgate.net
Below is a table summarizing the effect of ethylene content on the properties of propylene-ethylene random copolymers, based on findings from a study on commercial grades.
Table 1: Effect of Ethylene Content on Copolymer Properties
| Ethylene Content (mol %) | Crystallinity (%) | Crystallization Onset (°C) | Crystal Form | General Characteristic |
|---|---|---|---|---|
| 0 | High | High | α-form dominant | Stiff, less flexible |
| Low (~0.5-4.9) | Decreasing | Decreasing | Increasing γ-form | Increased flexibility |
| High | Low | Low | Predominantly amorphous | Rubbery, high elasticity |
This table is generated based on trends described in the literature. researchgate.net
Stereoregularity refers to the spatial arrangement of the methyl groups along the polypropylene segments of the copolymer chain. Different arrangements, such as isotactic (methyl groups on the same side), syndiotactic (methyl groups on alternating sides), and atactic (random arrangement), have a profound impact on the polymer's properties.
The stereoregularity of polypropylene affects its chain stiffness and, consequently, its miscibility with other polymers. acs.org For instance, syndiotactic polypropylene (sPP) is immiscible with ethylene-1-hexene copolymer (EHR) in both molten and solid states, whereas isotactic polypropylene (iPP) is miscible with EHR in the amorphous region. acs.org This difference is attributed to the greater statistical segmental length and chain stiffness of sPP compared to iPP. acs.org
The catalyst system used in polymerization is a determining factor for stereoregularity. cozum.info.tr The use of certain catalysts can increase the isotacticity of the polypropylene segments, but this often comes at the expense of catalyst activity and its ability to incorporate bulky comonomers. core.ac.uk
The effect of stereoregularity extends to interactions in nanocomposites. For example, isotactic polystyrene shows a more effective interaction with single-walled carbon nanotubes (SWNTs) than atactic polystyrene, leading to better dispersion and a noticeable increase in the glass transition temperature (Tg) of the composite. rsc.org This principle highlights how ordered polymer structures can interact more strongly with nanofillers, a concept applicable to ethylene-propylene copolymers with controlled stereoregularity. The physical and mechanical properties are thus directly linked to this microstructural feature.
Functionalization of Ethylene-Propylene Copolymers
Introducing polar functional groups onto the non-polar polyolefin backbone of ethylene-propylene copolymers is a key strategy to enhance their properties and expand their applications. nih.gov Functionalization can significantly improve surface characteristics like adhesion, dyeability, and compatibility with other, more polar materials. nih.govtandfonline.com
One common method is melt functionalization, where a polar monomer is grafted onto the copolymer chain in a reactive extrusion process. For example, acrylic acid (AA) has been successfully grafted onto an ethylene-propylene copolymer (EPM) using a radical initiator. tandfonline.comtandfonline.com Structural analysis suggests that the grafting reaction preferentially occurs on the ethylene sequences of the EPM chain. tandfonline.comtandfonline.com The grafted acrylic acid can act as a nucleating agent, leading to an increase in the crystallization temperature of the propylene sequences. tandfonline.com
Another approach is the direct copolymerization of ethylene and propylene with functionalized vinyl monomers using transition metal catalysts. acs.org Palladium(II) catalysts, for instance, have been used to copolymerize ethylene and propylene with alkyl acrylates, producing high molecular weight, random copolymers. acs.org In these copolymers, the ester groups are typically located at the ends of branches. acs.org More recently, early transition metal catalysts, such as fluorenylamido-ligated titanium catalysts, have been used for the copolymerization of ethylene with polar 1,1-disubstituted olefins, which can introduce hydroxy groups into the polyethylene (B3416737) chain, thereby increasing its hydrophilicity. nih.gov
The primary benefits of functionalization include:
Improved Adhesion: The increased polarity enhances bonding to metals, glass, and other polar polymers. tandfonline.com
Enhanced Compatibility: It allows for the creation of more stable and finely dispersed blends with polar polymers. tandfonline.com
Reactive Sites: The introduced functional groups can serve as sites for subsequent reactions, such as crosslinking or further grafting. tandfonline.com
Blends and Composites based on Ethylene-Propylene Copolymers
Blending ethylene-propylene copolymers with other polymers or incorporating fillers to create composites are effective strategies for developing materials with tailored performance profiles. These approaches leverage the inherent properties of the copolymer while introducing new functionalities.
Ethylene-propylene copolymers are frequently blended with polypropylene to produce thermoplastic elastomers (TPEs), also known as thermoplastic olefins (TPOs). britannica.com These blends, which often contain 30 to 40 mole percent polypropylene, combine the rubbery elasticity of the copolymer with the strength and processability of the thermoplastic. britannica.com They exhibit excellent resistance to oxidation, ozone, and weathering. britannica.com Blends can also be made with polyethylene. For example, physically mixing high molecular weight ethylene-propylene copolymers with low-density polyethylene under heat and shear results in thermoplastic blends with exceptionally high tensile strength without the need for curing agents. google.com
The morphology and properties of these blends are influenced by the miscibility of the components. The miscibility, in turn, can depend on factors like the stereoregularity of the polypropylene component. acs.orgacs.org
In composites, fillers are added to the polymer matrix to enhance specific properties. Nanocomposites using organically modified montmorillonite (B579905) (MMT) as a reinforcing filler have been studied. nih.gov In polypropylene/ethylene copolymer blends, the addition of MMT can lead to intercalated or exfoliated clay morphologies, resulting in improved mechanical and barrier properties. nih.gov The degree of improvement is closely linked to the miscibility of the polymer phases and the interactions between the polymer and the filler. nih.gov
Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) that can be used as nanofillers to create polymer nanocomposites with enhanced properties. While much of the research has focused on matrices like polypropylene (PP) or low-density polyethylene (PE), the principles are directly applicable to ethylene-propylene copolymers.
The preparation of these nanocomposites typically involves melt blending the copolymer with organically modified LDH. acs.org Modification of the LDH, for instance with dodecyl benzene (B151609) sulfonate, is crucial to improve its compatibility with the non-polar polyolefin matrix and facilitate the dispersion of the LDH layers. acs.org The goal is to achieve an exfoliated morphology, where the individual LDH layers are fully separated and dispersed throughout the polymer, maximizing the interfacial area. acs.orgrsc.org
The incorporation of LDH into a polyolefin matrix can have several effects:
Thermal Properties: LDH can enhance the thermal stability of the polymer. researchgate.net However, it can also influence crystallization behavior; in low-density polyethylene, the degree of crystallinity was found to decrease linearly with increasing LDH content. acs.org
Mechanical Properties: A good dispersion of LDH layers can lead to significant improvements in mechanical strength. researchgate.netmdpi.com
Rheological Properties: The presence of a dispersed nanofiller network can alter the melt viscosity and rheological behavior of the composite. researchgate.netmdpi.com
Barrier Properties: The dispersed, high-aspect-ratio LDH platelets create a "tortuous path" for permeating molecules, which can significantly improve the gas and moisture barrier properties of the material, a key requirement for packaging applications. researchgate.net
The table below summarizes key findings from research on polyolefin/LDH nanocomposites.
Table 2: Properties of Polyolefin/LDH Nanocomposites
| Nanocomposite System | Preparation Method | LDH State | Key Findings |
|---|---|---|---|
| LDPE/LDH | Melt Blending | Exfoliated | Decreased crystallinity with increasing LDH content; enhanced interfacial dynamics. acs.org |
| PP/MgAl-LDH | Solid State Shear Milling | Intercalated/Exfoliated | In-situ modification and intercalation achieved without prior organic treatment. rsc.org |
| PP/MgFeAl-LDH | Melt Mixing | Dispersed | Increased thermal degradation rate, suggesting utility in applications requiring faster recycling. mdpi.com |
| PET/LDH | In-situ Polymerization | Partially Exfoliated | Enhanced thermal stability compared to pure PET. researchgate.net |
This table is generated based on findings from the cited literature.
EPDM-based Nanocomposites with Carbon-based and Inorganic Fillers
The reinforcement of EPDM with nanofillers is a key strategy to enhance its physical properties. The incorporation of these fillers, even at low volume fractions, can lead to significant improvements in strength, stiffness, and other functionalities due to their high surface area and the large interfacial region created between the polymer and the particle. medcraveonline.commdpi.com
Carbon-based Fillers: Carbon-based nanofillers like carbon nanotubes (CNTs), graphene, and carbon black (CB) are widely used to improve the mechanical, thermal, and electrical properties of EPDM. medcraveonline.com The addition of a small amount of CNTs to EPDM composites can significantly increase the tensile strength. medcraveonline.com For instance, hybrid systems combining CB and multi-wall carbon nanotubes (MWCNTs) have shown synergistic effects. As the volume fraction of MWCNTs increases in a CB/MWCNT hybrid filler system, the crosslink density and modulus of the EPDM composites are enhanced. nih.govmdpi.com This is attributed to the formation of strong filler-filler networks between the CB aggregates and the CNTs. mdpi.com These hybrid fillers also improve the barrier properties of the EPDM composites, reducing hydrogen uptake and solubility. nih.govresearchgate.net
Inorganic Fillers: Inorganic fillers such as silica (B1680970), clay, and titanium dioxide (TiO2) are also incorporated into EPDM to improve its properties. researchgate.netnih.gov The addition of nanoclay to EPDM rubber has been shown to increase the storage modulus and thermal stability. researchgate.net For example, EPDM composites with 4 wt% clay exhibited the highest residual weight at 690°C compared to neat EPDM. researchgate.net Surface modification of inorganic fillers is often necessary to improve their compatibility with the non-polar EPDM matrix. nih.govresearchgate.net Using compatibilizers like silane-based agents on phlogopite fillers in an NR/EPDM blend significantly enhanced mechanical properties, achieving tensile strength and modulus comparable to those of carbon black-reinforced composites. nih.govresearchgate.net
The following table summarizes the effect of different fillers on the properties of EPDM composites.
| Filler Type | Filler Example | Concentration | Observed Effect on EPDM Composite |
| Carbon-Based | Multi-Wall Carbon Nanotubes (MWCNT) & Carbon Black (CB) Hybrid | Increasing MWCNT fraction | Increased crosslink density, modulus, and hardness. mdpi.com Reduced hydrogen gas uptake. nih.govresearchgate.net |
| Carbon-Based | Carbon Nanotubes (CNT) | 1 wt% | Stress level increased from 0.2839 MPa to 0.56413 MPa. medcraveonline.com |
| Inorganic | Nanoclay (Cloisite 15A) | 0 wt% to 6 wt% | Increased storage modulus, decreased loss tangent. researchgate.net |
| Inorganic | Phlogopite (surface-modified with ES compatibilizer) | 10 phr compatibilizer | Tensile strength and modulus increased by 35% and 18% respectively, compared to untreated phlogopite. researchgate.net |
| Inorganic | Sawdust (S) | 5-15 phr | Hardness increased by 8-13%; cross-link density increased with filler load under electron beam cross-linking. nih.gov |
Blends with PVC and Compatibilizing Agents
Blending EPDM with Polyvinyl chloride (PVC) is desirable for creating thermoplastic elastomers that combine the flexibility of EPDM with the processability and rigidity of PVC. However, EPDM and PVC are thermodynamically immiscible, leading to poor mechanical properties in their blends without modification. researchgate.net To overcome this, compatibilization methods are employed.
One common method is the addition of a compatibilizing agent. Studies have shown that chlorinated polyethylene (CPE) is an effective compatibilizer for EPDM/plasticized PVC blends, with an optimal amount of 7.5 parts per 100 parts of the polymer blend yielding the best physical and mechanical characteristics. researchgate.net Other compatibilizers like maleinized EPDM have also been used. researchgate.net
Another approach is reactive compatibilization, which involves forming crosslinked copolymers at the interface during processing. This can be achieved through various crosslinking systems, including those using sulphur and accelerators, or phenol (B47542) resin. Blends crosslinked with phenol resin have demonstrated superior physico-mechanical properties. researchgate.net The addition of a bio-plasticizer to PVC/TPU blends has also been shown to enhance compatibility between the polymer phases, leading to increased elasticity and flexibility. mdpi.com
Miscibility with Other Polymers (e.g., Polypropylene)
EPDM is frequently blended with polypropylene (PP) to improve the latter's impact strength and toughness, particularly at low temperatures. researchgate.netrutlandplastics.co.uk These blends are widely used in applications like automotive bumpers and door protection strips. rutlandplastics.co.uk The miscibility and final properties of EPDM/PP blends depend on several factors, including the blend ratio and the characteristics of the EPDM used. academie-sciences.fr
The morphology of the blend typically consists of dispersed EPDM particles within a continuous PP matrix. researchgate.net The introduction of compatibilizers, such as maleic anhydride-grafted polypropylene (MAgPP) or ionomers like Surlyn, can significantly enhance the adhesion between the EPDM and PP phases. academie-sciences.fr This improved interfacial adhesion leads to increased rigidity and notably affects the macroscopic mechanical behavior of the blend. academie-sciences.fr Research indicates that increasing the concentration of these compatibilizers provides benefits up to a certain point (e.g., 7% by weight), beyond which no further improvement is observed, suggesting that near-perfect adhesion has been achieved. academie-sciences.fr The ethylene content and Mooney viscosity of the EPDM grade also play a crucial role in the properties of the blend. researchgate.net
Electromechanical Properties of EPDM Elastomers
EPDM is a dielectric material, meaning it is a poor electrical conductor but can store electrical energy when subjected to an electric field. wikipedia.org This property makes it a candidate for applications like electroactive polymers (EAP) and dielectric elastomer actuators (DEAs), which can convert electrical energy into mechanical motion. The electromechanical response of EPDM is influenced by factors such as electric field strength, temperature, and the chemical composition of the polymer itself. scirp.orgresearchgate.net
Effect of Electric Field Strength and Temperature
The application of an external electric field to EPDM elastomers induces dimensional changes. The storage modulus (G'), a measure of the material's stored elastic energy, is a key parameter in characterizing these changes.
Effect of Electric Field Strength: Studies have shown that the storage modulus response (ΔG') of EPDM elastomers generally increases with increasing electric field strength. For example, in tests conducted with electric fields varying from 0 to 1000 V/mm, a linear increase in ΔG' with the field strength was observed. This response is due to the interaction of the electric field with dipole moments within the polymer structure, which are induced by unsaturated structures on the side chains. The application of an electric field can also lead to a decrease in the Payne effect (the strain-dependent change in storage modulus) in composite elastomers. researchgate.net
Effect of Temperature: Temperature has a complex influence on the mechanical and electrical properties of EPDM. Generally, EPDM maintains its flexibility and strength up to about 150°C, with a long-term service temperature range of -50°C to +150°C. rubberandseal.comlindeseals.com At very low temperatures (down to -40°C or -50°C), it remains flexible and does not become brittle. wikipedia.orgrubberandseal.comlindeseals.com However, the stiffness of EPDM can vary with temperature. For unaged EPDM, stiffness tends to decrease as temperature increases. nih.gov For aged EPDM, the stiffness may initially decrease and then increase with rising temperature. nih.gov The electrical properties are also temperature-dependent; tests on EPDM elastomers have been conducted at temperatures between 300 K and 380 K to investigate these effects. scirp.orgresearchgate.net
The table below presents data on the electromechanical properties of an EPDM sample (NORDEL IP 3670) at various electric field strengths.
| Electric Field Strength (kV/mm) | Storage Modulus Response (ΔG') (Pa) |
| 0 | 0 |
| 0.2 | ~0.8 x 10⁻⁵ |
| 0.4 | ~1.7 x 10⁻⁵ |
| 0.6 | ~2.5 x 10⁻⁵ |
| 0.8 | ~3.4 x 10⁻⁵ |
| 1.0 | 4.34 x 10⁻⁵ |
| Data derived from graphical representations in scientific literature. |
Influence of Ethylene Norbornene (ENB) Content
The type and amount of diene monomer, such as 5-ethylidene-2-norbornene (ENB), used in the polymerization of EPDM significantly impacts its properties. wikipedia.org The ENB content introduces unsaturation into the polymer side chains, which is crucial for vulcanization (crosslinking) and also influences the polymer's polarity and, consequently, its electromechanical behavior. wikipedia.org
The following table shows the relationship between ENB content, dielectric constant, and the maximum storage modulus response for different EPDM grades.
| EPDM Grade | ENB Content (wt%) | Dielectric Constant | Max. Storage Modulus Response (ΔG') (Pa) at 1 kV/mm |
| NORDEL IP 3670 | 0.5 | 2.15 | 4.34 x 10⁻⁵ |
| NORDEL IP 4570 | 4.9 | 2.22 | 2.92 x 10⁻⁵ |
| NORDEL IP 5565 | 8.7 | 2.30 | 1.80 x 10⁻⁵ |
| Data sourced from scientific research on the electromechanical properties of EPDM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
